Product packaging for Flavidin(Cat. No.:CAS No. 83924-98-5)

Flavidin

Cat. No.: B162293
CAS No.: 83924-98-5
M. Wt: 240.25 g/mol
InChI Key: QMOLHJKSZMURCV-UHFFFAOYSA-N
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Description

Flavidin is a member of phenanthrenes.
This compound has been reported in Coelogyne elata, Arundina graminifolia, and other organisms with data available.
Antioxidant from Orchidaceae species;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B162293 Flavidin CAS No. 83924-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOLHJKSZMURCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232811
Record name 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83924-98-5
Record name Flavidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83924-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083924985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is Flavidin protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Flavidin: The Engineered Fluorophore-Friendly Streptavidin

Introduction

This compound is an engineered variant of the protein streptavidin, designed for superior performance in bio-imaging and detection assays.[1][2][3] Developed through a process termed "amine landscaping," this compound combines ultrastable biotin-ligand binding with significantly increased fluorescence brightness upon conjugation with chemical dyes.[1][2][4] Standard methods of labeling wild-type (WT) streptavidin with N-hydroxysuccinimide (NHS) ester dyes often impair its binding affinity and can lead to fluorescence quenching.[1][2] this compound overcomes these critical limitations, making it a powerful tool for researchers in molecular biology, immunology, and drug development who require high-sensitivity detection.[1][2][5] This guide provides a comprehensive technical overview of this compound's development, biophysical properties, and its application in common experimental protocols.

Protein Engineering and Core Characteristics

The primary innovation behind this compound is the strategic removal of surface-accessible amine groups (from lysine residues) to optimize the performance of conjugated fluorophores. This "amine landscaping" approach revealed that reducing the number of potential labeling sites surprisingly decreased fluorescence quenching and thus increased overall brightness.[1][4]

Key Mutations

This compound was created by mutating all surface lysine residues of wild-type core streptavidin to arginine. A key mutation, K121R , was first identified as critical for preserving the ultrastable biotin-binding affinity that is typically damaged by dye labeling in the wild-type protein.[4] The final this compound construct removes all other surface lysines to minimize quenching and maximize brightness, resulting in a "one-amine" per subunit variant (the single remaining amine being the N-terminal α-amine).[1][4]

The amino acid sequence for this compound has been deposited in GenBank under accession number MF150043 .[4] Plasmids for bacterial expression of this compound are available through the Addgene repository (e.g., pET21-Flavidin, ID: 89881).[6][7]

Biophysical Properties

This compound was engineered to retain or improve upon the key biophysical characteristics of wild-type streptavidin. It expresses efficiently in E. coli, demonstrates high thermostability comparable to the wild-type protein, and has good solubility of at least 100 µM in PBS.[1]

Quantitative Data

The performance of this compound has been quantitatively characterized and compared to wild-type streptavidin, particularly concerning its binding kinetics after fluorescent labeling.

Table 1: Biotin-Binding Kinetics
Protein VariantOn-rate (k_on) for Biotin-4-Fluorescein (M⁻¹s⁻¹)Effect of Dye Labeling on Dissociation (Off-rate)Reference
Wild-Type Streptavidin 5.7 ± 0.3 x 10⁷Significantly accelerated dissociation[1]
This compound (unlabeled) 5.1 ± 0.7 x 10⁷N/A[1]
This compound-635P (labeled) 2.1 ± 0.3 x 10⁷No impact on dissociation; binding remains ultrastable[1]
Table 2: Physical and Production Characteristics
PropertyThis compoundWild-Type StreptavidinReference
Thermostability High, similar to WTHigh[1]
Solubility ≥100 µM in PBSHigh[1]
Expression Yield ~23 mg/L in E. coli~17 mg/L in E. coli[1]

Experimental Workflows and Signaling Pathways

This compound is a detection reagent, not a component of a natural signaling pathway. The following diagrams illustrate the key experimental workflows in which this compound is prepared and utilized.

Fluorescent_Labeling_Workflow A Purified this compound Protein C Conjugation Reaction (Protein + Dye in Bicarbonate Buffer) A->C B Amine-Reactive Dye (e.g., NHS Ester) B->C D Incubate (1 hr, RT) C->D Mix E Purification (Gel Filtration or Dialysis) D->E Remove unreacted dye F Fluorophore-Labeled this compound E->F

Caption: Workflow for conjugating this compound with an amine-reactive fluorescent dye.

Cell_Detection_Workflow cluster_prep Sample Preparation cluster_stain Staining A Cell Suspension or Tissue Section B Block Non-Specific Binding (e.g., with BSA or Fc Block) A->B C Incubate with Biotinylated Primary Antibody/Probe B->C D Wash Step C->D E Incubate with Fluorophore-Labeled this compound D->E F Final Wash Steps E->F G Analysis (Flow Cytometry or Microscopy) F->G

Caption: General workflow for cell detection using labeled this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation and application of this compound.

Protocol: Fluorescent Labeling of this compound

This protocol describes the conjugation of this compound with an amine-reactive N-hydroxysuccinimide (NHS) ester dye.

  • Protein Preparation : Dissolve purified this compound protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of at least 2 mg/mL.[8]

  • Dye Preparation : Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., dye-NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8]

  • Molar Ratio Calculation : Determine the desired molar ratio of dye to protein. A range of ratios should be tested to find the optimal degree of labeling for a specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Conjugation Reaction : While gently stirring the this compound solution, slowly add the calculated volume of the reactive dye solution.[8]

  • Incubation : Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring, protected from light.[8]

  • Purification : Remove unreacted dye and purify the labeled this compound conjugate. This is typically achieved by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, dialysis can be used.

  • Characterization : Determine the protein concentration and degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).[8] Store the final labeled this compound at 4°C, protected from light.

Protocol: Cell Staining for Flow Cytometry

This protocol outlines the use of fluorescently-labeled this compound for the detection of cell surface markers on a single-cell suspension.

  • Cell Preparation : Harvest cells and prepare a single-cell suspension. Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA, also known as flow cytometry staining buffer). Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.[9][10]

  • Aliquot and Block : Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.[9] To prevent non-specific binding, perform an Fc receptor blocking step by adding an appropriate blocking reagent (e.g., Human Fc Receptor Binding Inhibitor or purified IgG) and incubate for 15 minutes at room temperature.[9][11]

  • Primary Antibody Staining : Without washing, add the predetermined optimal concentration of the biotinylated primary antibody that targets the cell surface protein of interest. Incubate for 20-30 minutes at 4°C in the dark.[12]

  • Wash : Add 2 mL of flow cytometry staining buffer to each tube, centrifuge the cells (e.g., 300-500 x g for 5 minutes), and decant the supernatant. Repeat for a total of two washes.[10][11]

  • Secondary Staining with this compound : Resuspend the cell pellet in the residual buffer. Add the fluorescently-labeled this compound conjugate at a predetermined optimal concentration (typically 0.5–10 µg/mL).[13] Incubate for 20-30 minutes at 4°C in the dark.

  • Final Wash : Wash the cells twice with 2 mL of flow cytometry staining buffer as described in step 4.

  • Analysis : Resuspend the final cell pellet in 200-400 µL of staining buffer and analyze the sample on a flow cytometer.[11]

Applications and Advantages

This compound is a versatile tool with broad applications in research and diagnostics.

  • Flow Cytometry : this compound's enhanced brightness allows for more sensitive and specific detection of cell populations, particularly those with low antigen expression where signals from conventionally labeled streptavidin may be indistinguishable from background.[1][3]

  • Immunohistochemistry (IHC) and Immunofluorescence (IF) : In tissue staining, the superior signal intensity of this compound conjugates can improve visualization of target proteins within their native architectural context.[2][3]

  • High-Sensitivity Assays : The combination of high signal brightness and ultrastable binding makes this compound an ideal reagent for various immunoassays (e.g., ELISA) and other detection platforms requiring robust performance.[14]

The primary advantage of this compound is its ability to resolve the trade-off between labeling efficiency and functional integrity. It allows for bright, multi-fluorophore labeling without compromising the extraordinary affinity of the streptavidin-biotin interaction, leading to improved signal-to-noise ratios and more reliable data.[1][2]

References

A Technical Guide to Flavidin and Streptavidin: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction represents one of the most powerful and versatile tools in biotechnology. This guide provides an in-depth look at the core properties of streptavidin and a key engineered variant, flavidin, with a focus on quantitative data, experimental methodologies, and practical applications.

Core Properties of Streptavidin and this compound

Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, is renowned for its extraordinarily high and specific affinity for biotin (Vitamin B7).[1][2] This interaction is one of the strongest non-covalent bonds known in nature, making it a cornerstone of numerous detection, purification, and labeling systems.[1][2]

This compound is an engineered mutant of streptavidin in which all lysine residues have been removed.[2] This modification is particularly advantageous for applications involving fluorescent labeling with amine-reactive dyes. By eliminating lysine side chains, this compound can be conjugated to such dyes at its amino terminus without impairing its biotin-binding affinity, a common issue with wild-type streptavidin.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of both wild-type streptavidin and the this compound mutant.

PropertyWild-Type StreptavidinThis compound (Lysine-Free Mutant)Reference(s)
Molecular Weight ~52.8 - 60 kDa (tetramer)Not explicitly stated, but expected to be similar to wild-type[1][2][3][4]
Binding Affinity (Kd) for Biotin ≈ 10⁻¹⁴ - 10⁻¹⁵ MRetains good biotin binding characteristics[1][2][4]
Isoelectric Point (pI) ~5-6Not explicitly stated[2]
Optimal pH Range Stable over a wide rangeNot explicitly stated, likely similar to wild-type[1]
Thermal Stability High, denatures at ~75°C (unbound) and ~112°C (biotin-bound)High thermostability, similar to wild-type[2][5]
Structure Tetramer of four identical subunitsTetramer[1][2]

Experimental Protocols

The streptavidin-biotin system is integral to a wide array of experimental techniques. Below are detailed methodologies for some of the most common applications.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are widely used for the quantification of antigens. The high affinity of the streptavidin-biotin interaction is leveraged for signal amplification, leading to enhanced sensitivity.

Materials:

  • Coating Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Biotinylated detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well microplate

Protocol:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[3][6]

Western Blotting

In Western blotting, the streptavidin-biotin system is used to detect biotinylated primary or secondary antibodies, offering a sensitive alternative to traditional methods.

Materials:

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Biotinylated primary or secondary antibody

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • PVDF or nitrocellulose membrane

Protocol:

  • Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (if biotinylated) or a non-biotinylated primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation (if needed): If the primary antibody is not biotinylated, incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.[7][8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.[7][8]

Immunoprecipitation / Pull-Down Assay

Streptavidin-coated beads are used to capture and purify biotinylated proteins or protein complexes from a heterogeneous mixture.

Materials:

  • Streptavidin-coated magnetic or agarose beads

  • Binding/Wash Buffer (e.g., PBS, TBS)

  • Elution Buffer (e.g., low pH glycine buffer, or SDS-PAGE sample buffer)

  • Cell lysate or protein mixture containing the biotinylated target

Protocol:

  • Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer.

  • Binding: Incubate the cell lysate containing the biotinylated target with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.

  • Elution: Elute the captured biotinylated protein from the beads using an appropriate Elution Buffer. For downstream analysis by SDS-PAGE, boiling the beads in sample buffer is a common elution method.[1][9][10]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the fundamental principle of streptavidin-biotin based signal amplification.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation Steps cluster_detection Detection Coat Coat plate with capture antibody Block Block non-specific sites Coat->Block Wash Sample Add sample/ antigen Block->Sample Wash Det_Ab Add biotinylated detection antibody Sample->Det_Ab Wash Strep_HRP Add Streptavidin-HRP Det_Ab->Strep_HRP Wash Substrate Add TMB substrate Strep_HRP->Substrate Wash Stop Add stop solution Substrate->Stop Read Read absorbance at 450 nm Stop->Read

Caption: General workflow for a sandwich ELISA utilizing streptavidin-biotin detection.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_probing Antibody Probing cluster_detection Detection SDS_PAGE SDS-PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Prim_Ab Incubate with primary antibody Block->Prim_Ab Sec_Ab Incubate with biotinylated secondary antibody Prim_Ab->Sec_Ab Wash Strep_HRP Incubate with Streptavidin-HRP Sec_Ab->Strep_HRP Wash Substrate Add chemiluminescent substrate Strep_HRP->Substrate Wash Visualize Visualize signal Substrate->Visualize

Caption: Workflow for Western blotting using a biotinylated secondary antibody and streptavidin-HRP.

IP_Pull_Down_Workflow cluster_binding Binding cluster_washing Washing cluster_elution Elution Prepare_Beads Prepare streptavidin beads Incubate_Lysate Incubate with cell lysate Prepare_Beads->Incubate_Lysate Wash_Beads Wash beads to remove non-specific binders Incubate_Lysate->Wash_Beads Elute_Protein Elute bound protein Wash_Beads->Elute_Protein

Caption: General workflow for an immunoprecipitation or pull-down assay using streptavidin beads.

Signal_Amplification Antigen Antigen Capture_Ab Capture Antibody Antigen->Capture_Ab Det_Ab_Biotin Detection Antibody (Biotinylated) Antigen->Det_Ab_Biotin Streptavidin Streptavidin Det_Ab_Biotin->Streptavidin HRP1 HRP Streptavidin->HRP1 HRP2 HRP Streptavidin->HRP2 HRP3 HRP Streptavidin->HRP3 HRP4 HRP Streptavidin->HRP4

Caption: Principle of signal amplification using the streptavidin-biotin system.

Applications in Drug Development and Research

The unique properties of the streptavidin-biotin system have made it invaluable in various stages of drug development and fundamental research.

  • Immunoassays: As detailed in the ELISA protocol, the system is crucial for developing highly sensitive diagnostic assays to detect biomarkers.[3][6]

  • Protein Purification: Streptavidin-based affinity chromatography is a powerful method for purifying biotinylated recombinant proteins or capturing protein interaction partners in pull-down assays.[1][9][10]

  • Cell Sorting and Imaging: this compound, with its amenability to fluorescent labeling, is particularly useful for cell sorting (FACS) and high-resolution imaging applications where minimizing perturbation of the target molecule is critical.

  • Drug Delivery and Targeting: The streptavidin-biotin interaction can be used to conjugate drugs or imaging agents to targeting moieties like antibodies, enabling specific delivery to target cells or tissues.

  • Nanotechnology: Streptavidin is often used as a molecular linker to assemble and functionalize nanomaterials for various biomedical applications.

References

The Advent of Fluorophore-Friendly Streptavidin: A Technical Guide to Enhanced Bio-Imaging and Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern biological research and drug development, the streptavidin-biotin interaction stands as a cornerstone for sensitive and specific molecular detection. However, the full potential of this powerful partnership has often been constrained by the inherent photophysical limitations of conventional streptavidin when paired with fluorescent reporters. This technical guide delves into the discovery and engineering of "fluorophore-friendly" streptavidin variants, offering researchers a comprehensive overview of the advancements that have led to brighter, more stable, and more accurate fluorescence-based assays.

The quest for improved streptavidin has yielded a new generation of reagents designed to minimize fluorescence quenching and enhance the quantum yield of conjugated fluorophores. These efforts have culminated in the development of novel streptavidin mutants with optimized surface chemistries and structural characteristics, leading to significant improvements in a wide array of applications, from super-resolution microscopy to high-throughput screening. This document provides an in-depth exploration of these cutting-edge developments, complete with detailed experimental protocols and comparative data to guide researchers in leveraging these advanced tools for their specific needs.

The Challenge: Overcoming Streptavidin-Induced Fluorophore Quenching

The proximity of native streptavidin's amino acid residues, particularly tryptophan, to the biotin-binding pocket can lead to significant quenching of fluorophore emissions. This phenomenon, primarily driven by Förster Resonance Energy Transfer (FRET) and other quenching mechanisms, results in reduced signal intensity and compromised assay sensitivity. Early research recognized this limitation, sparking efforts to engineer streptavidin variants that could mitigate these undesirable effects.

Engineering a Brighter Future: The Rise of Fluorophore-Friendly Streptavidin

A pivotal breakthrough in this field was the development of streptavidin variants with altered surface lysine content. By strategically mutating lysine residues, researchers were able to control the site and stoichiometry of fluorophore conjugation, thereby minimizing dye-dye interactions and reducing self-quenching.

One notable success story is the creation of "Flavidin," a streptavidin mutant containing only a single free amino group, which has demonstrated superior performance in fluorescent labeling applications.[1] Further advancements have focused on engineering monomeric streptavidin to prevent the crosslinking of biotinylated targets, a crucial consideration in live-cell imaging and single-molecule studies.[2][3]

Another significant area of innovation has been the development of streptavidin mutants with enhanced thermal and mechanical stability, such as "Traptavidin."[4][5] This variant exhibits a significantly slower biotin dissociation rate, making it ideal for applications requiring long-term signal stability.[5]

The following table summarizes the key quantitative characteristics of some of these engineered streptavidin variants compared to wild-type streptavidin.

Streptavidin VariantKey Feature(s)Biotin Off-Rate (s⁻¹)Affinity (Kd)Reference(s)
Wild-Type Streptavidin Tetrameric, high affinity~10⁻⁴ - 10⁻⁵~10⁻¹⁵ M[5][6]
This compound Single free amino group for controlled conjugationNot explicitly reported, focus on fluorescence enhancementHigh[1]
Monomeric Streptavidin (mSA) Prevents target crosslinkingHigher than wild-type (faster dissociation)nM range[2]
Traptavidin (Tr) 10-fold lower biotin off-rate, increased stability~10⁻⁶High[4][5]
SAVSBPM18 Reversible binding for purificationNot explicitly reported, designed for reusability~10⁻⁸ M[7]

Experimental Protocols: A Guide to Implementation

To facilitate the adoption of these advanced reagents, this section provides detailed methodologies for key experiments in the characterization and application of fluorophore-friendly streptavidin.

General Protocol for Fluorescent Labeling of Biotinylated Targets using Streptavidin Conjugates

This protocol outlines the fundamental steps for labeling biotinylated molecules with fluorescently labeled streptavidin.

Materials:

  • Biotinylated probe (e.g., antibody, nucleic acid)

  • Fluorescently labeled streptavidin conjugate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Blocking: Incubate the sample (e.g., cells, tissue section, microarray slide) with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

  • Primary Incubation: Incubate the sample with the biotinylated probe at the manufacturer's recommended concentration for 60 minutes at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with wash buffer for 5 minutes each to remove the unbound biotinylated probe.

  • Secondary Incubation: Dilute the fluorescently labeled streptavidin conjugate in blocking buffer to a working concentration (typically 1-10 µg/mL). Incubate the sample with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.

  • Final Washing: Wash the sample three times with wash buffer for 5 minutes each to remove unbound streptavidin conjugate.

  • Imaging/Detection: Proceed with fluorescence microscopy, flow cytometry, or other detection methods.

Biotin-4-Fluorescein Off-Rate Assay

This assay measures the dissociation rate of a biotin-fluorophore conjugate from streptavidin, providing a quantitative measure of binding stability.[4][5]

Materials:

  • Streptavidin variant

  • Biotin-4-fluorescein

  • Excess free biotin

  • Fluorometer

Procedure:

  • Incubate the streptavidin variant with a sub-stoichiometric amount of biotin-4-fluorescein to allow for binding and fluorescence quenching.

  • Initiate the dissociation reaction by adding a large excess of free biotin.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for fluorescein.

  • The rate of fluorescence increase corresponds to the off-rate of the biotin-4-fluorescein from the streptavidin variant.

Visualizing the Workflow: From Engineering to Application

The following diagrams, generated using the DOT language, illustrate the logical workflows involved in the discovery and application of fluorophore-friendly streptavidin.

Streptavidin_Engineering_Workflow cluster_Discovery Discovery & Engineering cluster_Characterization Characterization cluster_Application Application Identify_Limitation Identify Limitation (e.g., Fluorescence Quenching) Propose_Solution Propose Solution (e.g., Site-Directed Mutagenesis) Identify_Limitation->Propose_Solution Generate_Mutants Generate Streptavidin Mutants Propose_Solution->Generate_Mutants Express_Purify Express & Purify Mutants Generate_Mutants->Express_Purify Binding_Assay Binding Affinity Assay (e.g., Biotin-4-Fluorescein Off-Rate) Express_Purify->Binding_Assay Photophysical_Analysis Photophysical Analysis (Quantum Yield, Photostability) Express_Purify->Photophysical_Analysis Structural_Analysis Structural Analysis (Crystallography) Express_Purify->Structural_Analysis Conjugation Conjugate to Fluorophore Photophysical_Analysis->Conjugation Validation Validate in Assay (e.g., Flow Cytometry, Microscopy) Conjugation->Validation Commercialization Commercialization Validation->Commercialization

Caption: Workflow for the discovery and development of engineered streptavidin variants.

Indirect_Immunofluorescence_Workflow Target_Antigen Target Antigen on Sample Biotinylated_Primary_Ab Biotinylated Primary Antibody Target_Antigen->Biotinylated_Primary_Ab Binding Fluorophore_Streptavidin Fluorophore-Labeled Streptavidin Biotinylated_Primary_Ab->Fluorophore_Streptavidin Binding Fluorescent_Signal Fluorescent Signal Fluorophore_Streptavidin->Fluorescent_Signal Detection

Caption: Signaling pathway for indirect immunofluorescence using biotin-streptavidin.

Conclusion and Future Directions

The development of fluorophore-friendly streptavidin represents a significant leap forward in fluorescence-based detection technologies. By addressing the fundamental limitations of wild-type streptavidin, these engineered variants offer researchers unprecedented levels of sensitivity, stability, and versatility. As research in this area continues, we can anticipate the emergence of even more sophisticated streptavidin-based tools, further expanding the horizons of what is achievable in molecular and cellular imaging. Future efforts will likely focus on creating streptavidin variants with tailored spectral properties, enhanced quantum efficiencies for a broader range of fluorophores, and novel functionalities for advanced applications such as in vivo imaging and diagnostics. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of these innovative reagents and drive the next wave of discoveries.

References

Flavidin: A Technical Guide to its Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flavidin is an engineered form of streptavidin, a protein renowned for its remarkably high affinity for biotin.[1] Developed through a strategy known as "amine landscaping," this compound has been optimized for applications in fluorescence-based detection and imaging.[1][2] By systematically removing all surface-exposed lysine residues, this compound minimizes the quenching of conjugated fluorophores, leading to significantly brighter and more specific signals in various experimental setups.[1][3] This guide provides a comprehensive overview of the structure, function, and key applications of this compound, along with detailed experimental protocols for its production and use.

This compound Protein Structure

Core Structure and Comparison to Streptavidin

This compound is a homo-tetrameric protein, with each of its four identical subunits composed of an eight-stranded anti-parallel beta-barrel. This core structure is highly similar to that of its parent molecule, wild-type streptavidin. The biotin-binding pocket is located within this beta-barrel structure. While a specific crystal structure for the this compound mutant is not yet available in the Protein Data Bank (PDB), the structure of wild-type streptavidin (e.g., PDB ID: 1MK5) serves as an excellent reference model.[4]

Key Mutations in this compound

The defining feature of this compound is the mutation of all four native lysine (K) residues to arginine (R). These mutations are:

  • K80R

  • K121R

  • K132R

  • K134R

This "amine landscaping" approach removes the primary amines (ε-amino groups) of lysine side chains, which are the common sites for conjugation with N-hydroxysuccinimide (NHS)-ester dyes.[1][3] By eliminating these sites, dye molecules are instead conjugated to the single α-amino group at the N-terminus of each subunit, resulting in a more uniform and predictable labeling stoichiometry and, crucially, reduced dye-dye quenching.[1] The K121R mutation, in particular, has been shown to be critical for preserving the ultra-stable biotin binding after dye labeling.[1]

Function and Advantages of this compound

The primary function of this compound is to serve as a superior reagent for fluorescence-based detection and imaging techniques that rely on the streptavidin-biotin interaction. Its main advantages over wild-type streptavidin include:

  • Increased Fluorescent Brightness: By minimizing dye quenching, this compound-dye conjugates exhibit significantly higher fluorescence intensity.[1]

  • Enhanced Specificity in Cellular Imaging: The reduced non-specific binding of this compound conjugates leads to clearer images with higher signal-to-noise ratios.[1][2]

  • Preservation of Ultra-stable Biotin Binding: Despite the extensive mutations, this compound retains the exceptionally high affinity for biotin that is characteristic of streptavidin.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound in comparison to wild-type streptavidin.

PropertyThis compoundWild-Type StreptavidinReference
Expression Yield 23 mg/L of culture17 mg/L of culture[5]
Solubility at least 100 µM in PBSHigh[5]

Table 1: Biophysical Properties of this compound

ParameterThis compoundWild-Type StreptavidinReference
on-rate (k_on) for biotin-4-fluorescein (M⁻¹s⁻¹) 5.1 ± 0.7 x 10⁷5.7 ± 0.3 x 10⁷[5]
Dissociation constant (K_d) for biotin Not explicitly reported, but described as "ultrastable" and comparable to wild-type~10⁻¹⁴ M[1]

Table 2: Biotin Binding Kinetics of this compound

Note: A specific dissociation constant (Kd) for the this compound-biotin interaction has not been published, but the primary literature emphasizes that it retains the ultra-stable binding characteristic of wild-type streptavidin.

Experimental Protocols

Expression and Purification of this compound

This protocol is adapted from standard procedures for recombinant streptavidin expression in E. coli and the information provided in Jacobsen et al., 2017.[1][5][6]

5.1.1 Materials

  • E. coli expression strain (e.g., BL21(DE3))

  • pET21-Flavidin expression plasmid[1]

  • Luria-Bertani (LB) medium

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Iminobiotin agarose resin

  • Elution Buffer (50 mM ammonium acetate, pH 4.0)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

5.1.2 Protocol

  • Transform the pET21-Flavidin plasmid into a suitable E. coli expression strain.

  • Inoculate a single colony into 50 mL of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20 mL of Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated iminobiotin agarose column.

  • Wash the column with 10 column volumes of Lysis Buffer.

  • Elute the bound this compound with 5 column volumes of Elution Buffer.

  • Immediately neutralize the eluted fractions with 1 M Tris-HCl, pH 8.0.

  • Pool the fractions containing this compound and dialyze extensively against PBS, pH 7.4, at 4°C.

  • Confirm the purity and concentration of the protein using SDS-PAGE and a standard protein assay.

Immunofluorescence Staining using a this compound-Dye Conjugate

This protocol describes a typical indirect immunofluorescence workflow using a biotinylated secondary antibody followed by a fluorescently labeled this compound conjugate.[7][8][9]

5.2.1 Materials

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • Biotinylated secondary antibody (against the host species of the primary antibody)

  • This compound conjugated to a fluorescent dye (e.g., this compound-635P)

  • Mounting medium with DAPI

5.2.2 Protocol

  • Wash cells grown on coverslips three times with PBS.

  • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the biotinylated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the this compound-dye conjugate (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS in the dark.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Image the slides using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

As an engineered tool protein, this compound is not a component of a natural signaling pathway. Instead, its function is integral to various experimental workflows designed to detect and visualize biological molecules. The following diagram illustrates the logical flow of an indirect immunofluorescence experiment using this compound.

Flavidin_Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization cluster_interaction Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (targets protein of interest) Blocking->Primary_Ab Secondary_Ab Biotinylated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Flavidin_conjugate This compound-Dye Conjugate Incubation Secondary_Ab->Flavidin_conjugate Microscopy Fluorescence Microscopy Flavidin_conjugate->Microscopy Protein Target Protein Ab1 Primary Ab Ab2 Biotinylated Secondary Ab Biotin Biotin Flavidin_dye This compound-Dye

Caption: Workflow for indirect immunofluorescence using this compound.

This diagram illustrates the sequential steps of preparing and staining a biological sample to visualize a target protein. The key interaction is the high-affinity binding of the this compound-dye conjugate to the biotinylated secondary antibody, which in turn is bound to the primary antibody recognizing the protein of interest. This chain of interactions allows for the precise localization and visualization of the target protein via fluorescence microscopy.

Conclusion

This compound represents a significant advancement in the field of molecular probes for fluorescence-based applications. Its rational design, based on the principle of "amine landscaping," successfully addresses the common issue of dye-induced quenching while maintaining the robust biotin-binding properties of streptavidin. The enhanced brightness and specificity of this compound conjugates make it a valuable tool for researchers in cell biology, immunology, and diagnostics, enabling more sensitive and reliable detection of biomolecules. This guide provides the necessary technical information and protocols to facilitate the effective implementation of this compound in a research setting.

References

Flavidin from Orchidaceae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Orchidaceae-derived Flavidin, its Biochemical Profile, and Therapeutic Potential.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a rich reservoir of unique secondary metabolites with significant pharmacological potential. Among these is this compound, a 9,10-dihydrophenanthrene derivative that has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of this compound, focusing on the Orchidaceae species that produce it, its biosynthesis, methods for its extraction and characterization, and its pharmacological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Orchidaceae Species Yielding this compound

This compound has been isolated from several genera within the Orchidaceae family. The primary species known to produce this compound are listed below.

GenusSpeciesReference(s)
CoelogyneC. elata, C. longipes, C. flavida[1]
ArundinaA. graminifolia[1]
PholidotaP. articulata
OtochilusO. fusca

Chemical Profile of this compound

This compound is a member of the phenanthrene class of organic compounds. Its chemical structure and properties are summarized in the table below.

ParameterValue
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
IUPAC Name 9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol
PubChem CID 158594
CAS Number 83924-98-5

Biosynthesis of this compound in Orchidaceae

The biosynthesis of this compound in orchids proceeds through the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway involves the conversion of the amino acid L-phenylalanine into various phenolic compounds. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway for the formation of dihydrophenanthrenes in Orchidaceae is understood.

Flavidin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Dihydro_p_Coumaric_Acid Dihydro-p-Coumaric Acid p_Coumaric_Acid->Dihydro_p_Coumaric_Acid Bibenzyl_Precursor Bibenzyl Precursor Dihydro_p_Coumaric_Acid->Bibenzyl_Precursor + 3x Malonyl-CoA Dihydrophenanthrene_Backbone Dihydrophenanthrene Backbone Bibenzyl_Precursor->Dihydrophenanthrene_Backbone Cyclization This compound This compound Dihydrophenanthrene_Backbone->this compound Hydroxylation & Other modifications

Biosynthesis of this compound in Orchidaceae.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Orchidaceae plant material, based on commonly used phytochemical techniques.

Extraction_Workflow Start Plant Material (e.g., Coelogyne sp.) Drying Air-Drying and Pulverization Start->Drying Extraction Maceration with Methanol/Ethanol Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC) TLC_Analysis->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Workflow for this compound Extraction.

Methodology:

  • Plant Material Preparation: Freshly collected plant material (e.g., whole plants or specific organs of Coelogyne flavida) is washed, air-dried in the shade, and then pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), often with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is packed with silica gel and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing the presence of the target compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Characterization of this compound

The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to determine the chemical structure, including the connectivity of atoms and stereochemistry.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy To determine the wavelength of maximum absorbance.

Pharmacological Activities of this compound

This compound has been reported to exhibit a range of biological activities, with its antioxidant properties being the most well-documented.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in-vitro assays.

AssayResultReference(s)
DPPH Radical Scavenging Activity Potent scavenging activity, comparable to or exceeding that of standard antioxidants like BHT.
β-Carotene-Linoleic Acid Model Significant inhibition of lipid peroxidation.
Hydroxyl Radical Scavenging Assay Effective scavenging of hydroxyl radicals.
Superoxide Radical Scavenging Assay Moderate to high scavenging activity.
Other Potential Pharmacological Activities

Preliminary studies and the activities of related phenanthrenes from orchids suggest that this compound may also possess other valuable pharmacological properties.

  • Anti-inflammatory Activity: Many phenanthrenes from orchids have shown anti-inflammatory effects, suggesting a similar potential for this compound. Further investigation is required to quantify this activity.

  • Anticancer Activity: Some dihydrophenanthrenes have exhibited cytotoxic effects against various cancer cell lines. The anticancer potential of this compound is an area for future research.

Pharmacological_Activities This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity (Potential) This compound->Anti_inflammatory Anticancer Anticancer Activity (Potential) This compound->Anticancer ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation Antioxidant->Lipid_Peroxidation_Inhibition Inflammatory_Mediator_Inhibition Inhibition of Inflammatory Mediators Anti_inflammatory->Inflammatory_Mediator_Inhibition Cytotoxicity Cytotoxicity to Cancer Cells Anticancer->Cytotoxicity

Pharmacological Activities of this compound.

Future Perspectives and Drug Development

This compound, as a naturally occurring dihydrophenanthrene from the Orchidaceae family, presents a promising scaffold for drug discovery and development. Its potent antioxidant properties suggest potential applications in conditions associated with oxidative stress. Further research is warranted to explore its anti-inflammatory, anticancer, and other pharmacological activities in more detail, including in vivo studies and elucidation of its mechanisms of action. The development of efficient and scalable synthesis or semi-synthesis methods for this compound and its analogues could also accelerate its journey from a natural product to a potential therapeutic agent.

Conclusion

This compound, a dihydrophenanthrene found in several Orchidaceae species, is a bioactive compound with demonstrated antioxidant properties and potential for other therapeutic applications. This guide has provided a comprehensive overview of the current knowledge on this compound, from its natural sources and biosynthesis to its extraction, characterization, and pharmacological activities. It is hoped that this information will serve as a valuable resource for researchers and professionals in the ongoing exploration of natural products for drug development.

References

Unveiling Flavidin: A Technical Guide to its Chemical Structure and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavidin, a naturally occurring antioxidant, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and antioxidant profile of this compound. Sourced from Orchidaceae species, this compound is a phenanthrene derivative with demonstrated efficacy in various in vitro antioxidant assays.[1][2] This document synthesizes the available data on its chemical properties, antioxidant activity, and the experimental methodologies used for its characterization. Furthermore, a putative signaling pathway for its antioxidant action is proposed based on the known mechanisms of similar phenolic compounds. All quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran derivative.[1] Its structure has been elucidated using various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H12O3PubChem
Molecular Weight 240.25 g/mol PubChem
IUPAC Name 9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diolPubChem
CAS Number 83924-98-5PubChem
2D Structure
alt text
PubChem
3D Conformer
alt text
PubChem

In Vitro Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated through several established in vitro models.[1][2] These assays collectively demonstrate this compound's capacity to scavenge free radicals and inhibit oxidative processes.

Table 2: Summary of this compound's Antioxidant Activity

AssayKey FindingsReference
β-Carotene-Linoleate Assay Showed very good antioxidant activity (90.2%) at 50 ppm, which was almost equivalent to that of Butylated Hydroxyanisole (BHA).[1][2]
DPPH Radical Scavenging Assay Exhibited more radical scavenging activity than BHA at concentrations of 5, 10, 20, and 40 ppm.[1][2]
Phosphomolybdenum Assay Demonstrated very good antioxidant capacity.[1][2]
Hydrogen Peroxide Scavenging Showed effective hydrogen peroxide scavenging activity.[1][2]

Note: Specific IC50 values for this compound are not available in the cited literature. The data presented is based on the percentage of inhibition and comparative activity against a known antioxidant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of various concentrations of this compound (e.g., 5, 10, 20, 40 ppm) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Control: A control is prepared using 1.0 mL of DPPH solution and 3.0 mL of methanol.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

β-Carotene-Linoleate Bleaching Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid, which prevents the bleaching of β-carotene.

Protocol:

  • Preparation of β-Carotene Emulsion:

    • Dissolve 0.5 mg of β-carotene in 1 mL of chloroform.

    • Add 25 µL of linoleic acid and 200 mg of Tween 40.

    • Evaporate the chloroform under vacuum.

    • Add 100 mL of distilled water and shake vigorously to form an emulsion.

  • Reaction Mixture:

    • Aliquot 2.5 mL of the β-carotene emulsion into test tubes.

    • Add 350 µL of various concentrations of this compound (e.g., 50 ppm).

  • Measurement:

    • Measure the initial absorbance at 470 nm immediately after adding the sample.

    • Incubate the tubes at 50°C for 2 hours.

    • Measure the final absorbance at 470 nm.

  • Control: A control is prepared using 350 µL of the solvent instead of the sample.

  • Calculation: The antioxidant activity is calculated using the formula: % Inhibition = [(A_β-carotene after 2h (sample) - A_β-carotene after 2h (control)) / (A_initial β-carotene (control) - A_β-carotene after 2h (control))] x 100

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex at acidic pH.

Protocol:

  • Reagent Solution: Prepare a solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

  • Reaction Mixture: Combine 0.3 mL of the sample solution (this compound) with 3.0 mL of the reagent solution.

  • Incubation: Incubate the mixture at 95°C for 90 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the solution at 695 nm against a blank.

  • Standard Curve: A standard curve is prepared using ascorbic acid, and the total antioxidant capacity is expressed as equivalents of ascorbic acid.

Hydrogen Peroxide Scavenging Assay

This assay measures the ability of an antioxidant to scavenge hydrogen peroxide (H₂O₂).

Protocol:

  • Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

  • Reaction Mixture: Add 0.6 mL of the H₂O₂ solution to 1.0 mL of various concentrations of this compound in phosphate buffer.

  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 230 nm.

  • Control: A control is prepared with phosphate buffer without H₂O₂.

  • Calculation: The percentage of H₂O₂ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, a plausible mechanism can be inferred from the known actions of other plant-derived phenanthrene antioxidants. These compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems.

A potential pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).

G Proposed Antioxidant Signaling Pathway for this compound cluster_nucleus Nuclear Translocation ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress This compound This compound This compound->ROS Direct Scavenging This compound->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding Nucleus Nucleus Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed mechanism of this compound's antioxidant activity.

Conclusion

This compound, a phenanthrene derivative from Orchidaceae, demonstrates significant antioxidant properties through various in vitro models. Its ability to scavenge free radicals and inhibit oxidative processes highlights its potential as a valuable compound for further investigation in the fields of pharmacology and drug development. While direct evidence for its signaling pathways is currently lacking, its structural similarity to other bioactive phenanthrenes suggests a potential role in modulating endogenous antioxidant defense mechanisms. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to replicate and expand upon the existing findings. Future studies should focus on elucidating the precise molecular mechanisms of this compound's action and evaluating its efficacy and safety in in vivo models.

References

Preliminary Studies on the Bioactivity of Flavidin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavidin, a naturally occurring flavonoid isolated from Orchidaceae species, has emerged as a compound of interest for its potential health benefits. This technical guide provides an in-depth overview of the preliminary scientific studies on the bioactivity of this compound, with a primary focus on its antioxidant properties. While research into its specific anti-inflammatory and anticancer effects is currently limited, this paper also explores the general bioactivities of the broader flavonoid class to provide a contextual framework for future research. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Antioxidant Bioactivity of this compound

The most well-documented bioactivity of this compound is its potent antioxidant capacity. In vitro studies have demonstrated its ability to neutralize free radicals and reduce oxidative stress, suggesting its potential as a protective agent against oxidative damage-related pathologies.

Quantitative Antioxidant Data

Preliminary studies have quantified the antioxidant efficacy of this compound using various established in vitro models. The following tables summarize the key findings, comparing this compound's activity to the well-known synthetic antioxidant, Butylated Hydroxyanisole (BHA).

Table 1: Antioxidant Activity of this compound in the β-Carotene-Linoleate Model [1][2]

CompoundConcentration (ppm)Antioxidant Activity (%)
This compound5090.2
BHA50~90

Table 2: Radical Scavenging Activity of this compound using the DPPH Assay [1][2]

Concentration (ppm)This compoundBHA
5> BHAStandard
10> BHAStandard
20> BHAStandard
40> BHAStandard

Note: Specific percentage inhibition values for the DPPH assay were not detailed in the reviewed literature, but it was consistently reported that this compound exhibited stronger radical scavenging activity than BHA at all tested concentrations.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments cited in the literature on this compound's antioxidant activity.

1.2.1. β-Carotene-Linoleate Assay [1][2]

This assay evaluates the ability of an antioxidant to inhibit the bleaching of β-carotene caused by linoleic acid hydroperoxides.

  • Reagents: β-carotene, linoleic acid, chloroform, Tween 40, and the test compounds (this compound and BHA).

  • Procedure:

    • A solution of β-carotene in chloroform is prepared.

    • Linoleic acid and Tween 40 are added to the β-carotene solution.

    • Chloroform is evaporated under vacuum to form a lipid emulsion.

    • Oxygenated water is added to the emulsion and mixed thoroughly.

    • Aliquots of the emulsion are transferred to test tubes containing different concentrations of the test compounds.

    • The absorbance of the solutions is measured at 470 nm at the start of the incubation and at regular intervals thereafter.

    • The rate of β-carotene bleaching is monitored, and the antioxidant activity is calculated as the percentage of inhibition of bleaching compared to a control without the antioxidant.

1.2.2. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay [1][2]

This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH solution in methanol and the test compounds (this compound and BHA).

  • Procedure:

    • A fresh solution of DPPH in methanol is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature.

    • The decrease in absorbance at 517 nm is measured using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

1.2.3. Phosphomolybdenum Method (Total Antioxidant Capacity) [1][2]

This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the formation of a green phosphate/Mo(V) complex at acidic pH.

  • Reagents: Reagent solution containing ammonium molybdate, sodium phosphate, and sulfuric acid, and the test compound (this compound).

  • Procedure:

    • The test compound is combined with the reagent solution.

    • The mixture is incubated at a specific temperature (e.g., 95°C) for a set time.

    • After cooling to room temperature, the absorbance of the solution is measured at 695 nm.

    • The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.

1.2.4. Hydrogen Peroxide Scavenging Assay [1][2]

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

  • Reagents: Hydrogen peroxide solution in phosphate buffer and the test compound (this compound).

  • Procedure:

    • A solution of hydrogen peroxide is prepared in phosphate buffer (pH 7.4).

    • The test compound is added to the hydrogen peroxide solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time.

    • The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the sample to that of a control.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro antioxidant activity of a compound like this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Isolation Isolation of this compound from Orchidaceae species Purification Purification by Silica Gel Chromatography Isolation->Purification Assay1 β-Carotene-Linoleate Assay Purification->Assay1 Assay2 DPPH Radical Scavenging Assay Purification->Assay2 Assay3 Phosphomolybdenum Method Purification->Assay3 Assay4 H2O2 Scavenging Assay Purification->Assay4 Data Quantitative Data (e.g., % Inhibition, IC50) Assay1->Data Assay2->Data Assay3->Data Assay4->Data Comparison Comparison with Standard (BHA) Data->Comparison

In Vitro Antioxidant Activity Workflow for this compound.

Anti-inflammatory and Anticancer Bioactivities: A Contextual Overview

As of the date of this publication, there is a notable absence of specific scientific literature detailing the anti-inflammatory or anticancer activities of this compound. The studies available have focused exclusively on its antioxidant properties. However, as this compound belongs to the flavonoid class of polyphenolic compounds, it is pertinent to discuss the general anti-inflammatory and anticancer effects reported for flavonoids as a group. It is crucial to emphasize that the following information provides a general context and may not be directly applicable to this compound until specific research is conducted.

General Anti-inflammatory Effects of Flavonoids

Flavonoids are widely recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators.

Potential Mechanisms of Action (General to Flavonoids):

  • Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.

  • Modulation of Signaling Pathways: Flavonoids have been shown to interfere with inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Reduction of Pro-inflammatory Cytokines: Many flavonoids can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

The following diagram illustrates a generalized signaling pathway through which some flavonoids exert their anti-inflammatory effects. Note: This is a general representation for flavonoids and has not been specifically demonstrated for this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events Stimulus e.g., LPS, Pathogens Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Gene Pro-inflammatory Gene Transcription NFkB->Gene translocates to nucleus AP1 AP-1 MAPK->AP1 activates AP1->Gene translocates to nucleus Cytokines Cytokines (TNF-α, IL-6) Chemokines, iNOS, COX-2 Gene->Cytokines Flavonoids Flavonoids (General) Flavonoids->IKK inhibit Flavonoids->NFkB inhibit nuclear translocation Flavonoids->MAPK inhibit

Generalized Anti-inflammatory Signaling Pathways Modulated by Flavonoids.
General Anticancer Effects of Flavonoids

Numerous studies have suggested that flavonoids may possess anticancer properties, acting through various mechanisms to inhibit tumor growth and progression.

Potential Mechanisms of Action (General to Flavonoids):

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating apoptosis-related proteins.

  • Cell Cycle Arrest: Some flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

  • Anti-proliferative Effects: Flavonoids can inhibit the uncontrolled growth of cancer cells.

  • Inhibition of Angiogenesis: Certain flavonoids may prevent the formation of new blood vessels that supply nutrients to tumors.

  • Antioxidant Effects: By scavenging free radicals, flavonoids can reduce oxidative stress, which is implicated in carcinogenesis.

The following diagram provides a simplified overview of the potential multi-faceted anticancer mechanisms of flavonoids. Note: This is a general representation for flavonoids and has not been specifically demonstrated for this compound.

anticancer_mechanisms cluster_effects Potential Anticancer Effects Flavonoids Flavonoids (General) Apoptosis Induction of Apoptosis Flavonoids->Apoptosis CellCycle Cell Cycle Arrest Flavonoids->CellCycle Proliferation Inhibition of Proliferation Flavonoids->Proliferation Angiogenesis Inhibition of Angiogenesis Flavonoids->Angiogenesis Antioxidant Antioxidant Activity Flavonoids->Antioxidant CancerCell Cancer Cell Apoptosis->CancerCell induces death CellCycle->CancerCell halts division Proliferation->CancerCell reduces growth Angiogenesis->CancerCell starves tumor Antioxidant->CancerCell reduces oxidative stress

References

Methodological & Application

Flavidin Protein Conjugation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of proteins with flavin derivatives. Flavin-based protein labeling has emerged as a powerful tool in biological research, offering unique advantages for studying protein function, localization, and interaction networks. Two primary methodologies are highlighted: the enzymatic "Flavin-tag" system for site-specific covalent attachment of Flavin Mononucleotide (FMN) and photocatalytic labeling for proximity-based identification of protein-protein interactions.

Introduction to Flavin-Based Protein Conjugation

Flavins, such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), are natural cofactors involved in a myriad of biological redox reactions. Their unique photochemical properties, including strong visible light absorption and fluorescence, make them excellent probes for protein labeling.[1][2] Flavin-conjugated proteins can be utilized in a variety of applications, including fluorescence microscopy, in-gel fluorescence detection, and the study of protein dynamics and interactions within living cells.[3][4]

Two prominent methods for flavin-protein conjugation are:

  • Enzymatic "Flavin-tag" System: This method utilizes a bacterial flavin transferase, ApbE, to covalently attach FMN to a specific, short peptide tag (the "Flavin-tag") genetically fused to the protein of interest.[3][5] This approach allows for highly specific, covalent labeling at the N-terminus, C-terminus, or even internal loops of a target protein.[3]

  • Photocatalytic Labeling: This technique employs flavin derivatives, such as riboflavin tetraacetate (RFT), as photocatalysts.[6][7] Upon illumination with visible light, the flavin generates reactive species that covalently label proteins in close proximity, particularly on tyrosine residues.[6][7] This method is exceptionally useful for proximity labeling studies to identify transient or weak protein-protein interactions within their native cellular context.[8][9]

Quantitative Data Summary

The efficiency of flavin protein conjugation can be influenced by various factors. The following tables summarize key quantitative data for the enzymatic "Flavin-tag" method.

Table 1: In Vivo Flavin-tag Conjugation Efficiency in E. coli

Target ProteinTag PositionExpression Temperature (°C)FMN Incorporation Efficiency (%)Reference(s)
NqrC-3767[10]
ADHN-terminal (F1-tag)3731[10]
SUMON-terminal (F1-tag)3726[10]
ADHN-terminal (F1-tag)-20[10]
MBPN-terminal (F1-tag)30~100 (with FADS co-expression)[5]
MBPC-terminal (F1-tag)30~100 (with FADS co-expression)[5]

Table 2: In Vitro Flavin-tag Conjugation Parameters

ParameterValueReference(s)
Buffer50 mM Tris-HCl, pH 8.0[3]
FAD Concentration1.0 mM[3]
Mg²⁺ Concentration10 mM[3]
EDTA Concentration1.0 mM[3]
Target Protein Concentration70-200 µM[3]
ApbE (Flavin Transferase) Concentration20 µM[3]
Reaction Temperature30 °C[3]
Reaction Time for Full Modification4 hours[5]

Table 3: Comparison of Flavin-Based Labeling Methods

FeatureEnzymatic "Flavin-tag"Photocatalytic Labeling
Specificity Site-specific at the tag sequenceProximity-based, primarily on tyrosine residues
Labeling Radius Not applicable (direct covalent attachment)~6 nm to sub-micrometer, depending on the reactive species
Key Reagents ApbE enzyme, FAD, tagged proteinFlavin photocatalyst (e.g., RFT), light source, labeling probe (e.g., biotin-tyramide)
Typical Application Site-specific protein labeling for imaging and functional studiesProximity labeling to map protein-protein interactions

Experimental Protocols

Protocol 1: In Vitro Protein Conjugation using the Flavin-tag System

This protocol describes the site-specific labeling of a target protein containing a Flavin-tag with FMN in a test tube.

Materials:

  • Purified target protein with a Flavin-tag (e.g., N-terminal, C-terminal, or internal)

  • Purified ApbE flavin transferase

  • Flavin Adenine Dinucleotide (FAD)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • 1 M MgCl₂ stock solution

  • 0.5 M EDTA stock solution

  • SDS-PAGE equipment

  • UV transilluminator for in-gel fluorescence detection

  • Mass spectrometer for confirmation of labeling

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • Target protein to a final concentration of 70-200 µM.

    • FAD to a final concentration of 1.0 mM.

    • MgCl₂ to a final concentration of 10 mM.

    • EDTA to a final concentration of 1.0 mM.

    • ApbE enzyme to a final concentration of 20 µM.

    • Adjust the final volume with Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 30°C for up to 4 hours. For time-course analysis, aliquots can be taken at different time points.

  • Analysis of Conjugation:

    • In-gel Fluorescence: Mix an aliquot of the reaction with SDS-PAGE loading buffer, and run on a polyacrylamide gel. Visualize the gel on a UV transilluminator. A fluorescent band corresponding to the molecular weight of the target protein indicates successful FMN conjugation.[3]

    • Mass Spectrometry: To confirm the covalent attachment of FMN, analyze the purified reaction product by mass spectrometry. A mass shift corresponding to the mass of FMN (approximately 456.3 g/mol ) should be observed.[3]

Protocol 2: In Vivo Protein Conjugation using the Flavin-tag System in E. coli

This protocol describes the production of a flavin-conjugated protein directly within E. coli cells.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for the Flavin-tagged target protein.

  • Expression vector for the ApbE flavin transferase (can be on the same or a compatible plasmid).

  • For enhanced efficiency, an expression vector for FAD synthetase (FADS).[5]

  • LB or TB growth medium with appropriate antibiotics.

  • Inducer (e.g., IPTG, arabinose).

  • Protein purification equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid(s) encoding the Flavin-tagged protein, ApbE, and optionally FADS.

  • Cell Culture: Grow the transformed cells in LB or TB medium with appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). For optimal flavinylation, expression at a lower temperature (e.g., 20-30°C) overnight may be beneficial, although 37°C has also been shown to be efficient.[10]

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Purify the flavin-conjugated protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The flavinylated protein will often appear as a yellow-colored fraction.[5]

  • Analysis: Analyze the purified protein by SDS-PAGE with in-gel fluorescence and mass spectrometry to confirm successful conjugation as described in Protocol 1.

Protocol 3: Photocatalytic Proximity Labeling of Protein Interaction Partners

This protocol provides a general workflow for identifying proteins that interact with a protein of interest (POI) using flavin-based photocatalytic labeling.

Materials:

  • Cells expressing the POI fused to a targeting domain (e.g., an antibody fragment or a protein that localizes to a specific cellular compartment).

  • Flavin photocatalyst conjugated to a molecule that binds the targeting domain (e.g., a secondary antibody conjugated to RFT).[7]

  • Labeling probe (e.g., biotin-tyramide).

  • Visible light source (e.g., blue LED, ~450 nm).

  • Cell lysis buffer.

  • Streptavidin beads for enrichment of biotinylated proteins.

  • Mass spectrometry equipment for protein identification.

Procedure:

  • Cell Incubation: Incubate the cells expressing the targeted POI with the photocatalyst conjugate to allow binding to the POI.

  • Labeling: Add the labeling probe (e.g., biotin-tyramide) to the cells.

  • Photo-irradiation: Illuminate the cells with visible light for a defined period (e.g., 1-15 minutes) to activate the photocatalyst and initiate proximity labeling.

  • Cell Lysis: Quench the reaction and lyse the cells to release the proteins.

  • Enrichment: Incubate the cell lysate with streptavidin beads to capture the biotinylated proteins (i.e., the POI and its proximal interaction partners).

  • Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were in proximity to the POI.

Visualizations

Flavin-tag Enzymatic Conjugation Workflow

Flavin_Tag_Workflow Flavin-tag Enzymatic Conjugation Workflow cluster_in_vitro In Vitro Conjugation cluster_in_vivo In Vivo Conjugation (E. coli) cluster_analysis Analysis protein Tagged Protein reaction Reaction Mixture (Tris-HCl, MgCl₂, EDTA) protein->reaction fad FAD fad->reaction apbe ApbE Enzyme apbe->reaction incubation Incubate at 30°C reaction->incubation labeled_protein_vitro FMN-Conjugated Protein incubation->labeled_protein_vitro sds_page SDS-PAGE & In-Gel Fluorescence labeled_protein_vitro->sds_page mass_spec Mass Spectrometry labeled_protein_vitro->mass_spec plasmid Expression Plasmids (Tagged Protein + ApbE) ecoli E. coli Host plasmid->ecoli culture Cell Culture & Induction ecoli->culture purification Purification culture->purification labeled_protein_vivo FMN-Conjugated Protein purification->labeled_protein_vivo labeled_protein_vivo->sds_page labeled_protein_vivo->mass_spec

Caption: Workflow for enzymatic protein conjugation using the Flavin-tag system.

Photocatalytic Proximity Labeling Workflow

Photocatalytic_Labeling_Workflow Photocatalytic Proximity Labeling Workflow poi Protein of Interest (POI) in Live Cells labeling Proximity Labeling (Covalent Tagging) poi->labeling photocatalyst Flavin Photocatalyst (e.g., RFT-Antibody) photocatalyst->labeling probe Labeling Probe (e.g., Biotin-Tyramide) probe->labeling light Visible Light (~450 nm) light->labeling lysis Cell Lysis labeling->lysis enrichment Streptavidin Enrichment lysis->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis identification Identification of Interacting Proteins ms_analysis->identification

Caption: General workflow for identifying protein-protein interactions using photocatalytic proximity labeling.

GPCR Signaling Pathway Interrogation using Proximity Labeling

GPCR_Signaling_Proximity_Labeling GPCR Signaling Interrogation via Proximity Labeling cluster_cell Cellular Context cluster_workflow Experimental Workflow ligand Ligand gpcr GPCR-Photocatalyst Fusion ligand->gpcr Activation g_protein G-Protein gpcr->g_protein Interaction labeling Proximity Labeling of GPCR Interactome gpcr->labeling effector Effector Protein g_protein->effector g_protein->labeling downstream Downstream Signaling effector->downstream effector->labeling labeling_probe Add Labeling Probe photoactivation Photoactivation (Visible Light) labeling_probe->photoactivation photoactivation->labeling analysis Enrichment & MS Analysis labeling->analysis interactome Identified Interacting Proteins analysis->interactome

Caption: Using photocatalytic proximity labeling to identify proteins in a GPCR signaling pathway.

References

Application Notes and Protocols for Cell Surface Labeling Using Avidin-Biotin Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the term "Flavidin" does not correspond to a known reagent for cell surface labeling in the provided context, it is likely a conflation of "Avidin" and "flavin" or "fluorescent". Avidin and its bacterial analog, streptavidin, are cornerstone proteins in a wide range of biological assays, including cell surface labeling, due to their remarkably high affinity for biotin.[1] This application note provides detailed protocols and data for utilizing avidin-biotin systems for the robust and specific labeling of cell surface proteins. These methods are indispensable for researchers in cell biology, immunology, and drug development for applications such as cell sorting, microscopy, and flow cytometry.

The avidin-biotin complex is one of the strongest non-covalent interactions known in nature, making it an ideal tool for molecular biology.[1] Streptavidin is often preferred over avidin as it is not a glycoprotein and has a neutral isoelectric point, which can significantly reduce non-specific binding in labeling applications.[1]

Principle of Avidin-Biotin Cell Surface Labeling

The fundamental principle of this technique involves a two-step or three-step approach. First, cell surface proteins of interest are tagged with biotin. This can be achieved by using biotinylated primary antibodies that target specific cell surface antigens, or by genetically engineering cell surface proteins to express a tag that can be biotinylated. Subsequently, a fluorescently labeled avidin or streptavidin conjugate is introduced, which binds with high specificity and affinity to the biotin molecules, thereby labeling the cell surface.

Quantitative Data on Labeling Parameters

Effective cell surface labeling is dependent on several factors including reagent concentrations, incubation times, and the specific cell type. The following tables summarize key quantitative parameters for optimizing cell surface labeling protocols.

ParameterRecommended RangeNotes
Substrate Concentration 1–10 µMOptimal concentrations are typically between 1 and 5 µM to maximize signal-to-background ratio.[2]
Reaction Time 30 minutes to overnightA 60-minute incubation is often sufficient.[2] Longer times do not necessarily improve signal and may increase background.[2]
Cell Density 1–10 x 10⁶ cells/mLFor flow cytometry applications.[3]
ReagentStock ConcentrationWorking Dilution
CoA Substrate 1 mM in DMSO1:200 for a final concentration of 5 µM.[2]
ACP Synthase or SFP Synthase Varies1:40 for a final concentration of 1 µM.[2]
Fixative (Formaldehyde) 3-4% in PBSUse fresh.[4]
Permeabilization (Triton X-100) 0.1% in PBSFor intracellular targets, not typically for surface labeling unless combined.[4]

Experimental Protocols

Protocol 1: General Cell Surface Labeling for Flow Cytometry

This protocol describes a standard method for labeling suspended cells for analysis by flow cytometry.

Materials:

  • Cells in suspension

  • Phosphate Buffered Saline (PBS)

  • Labeling Buffer (PBS with 0.5% BSA and 0.1% Sodium Azide)

  • Biotinylated primary antibody

  • Fluorescently labeled streptavidin

  • 96-well microtiter plate or flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension of the target cells.

  • Wash the cells and resuspend them in labeling buffer.[5]

  • Aliquot approximately 1 million cells into each well of a 96-well plate or into flow cytometry tubes.[5]

  • Add the biotinylated primary antibody at the predetermined optimal concentration.

  • Incubate for 30-60 minutes at 4°C, protected from light.[5]

  • Wash the cells three times with wash buffer (PBS + 0.1% BSA + 0.1% NaN3).[5]

  • Resuspend the cells in labeling buffer containing the fluorescently labeled streptavidin at its optimal dilution.

  • Incubate for 30 minutes at 4°C, protected from light.[3]

  • Wash the cells three times with wash buffer.[5]

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Protocol 2: Cell Surface Labeling of Adherent Cells for Microscopy

This protocol is designed for labeling adherent cells cultured on coverslips or chamber slides for visualization by fluorescence microscopy.

Materials:

  • Adherent cells cultured on coverslips or chamber slides

  • PBS

  • Blocking Buffer (PBS with 1% BSA)

  • Biotinylated primary antibody

  • Fluorescently labeled streptavidin

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Wash the cultured cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[6]

  • Incubate with the biotinylated primary antibody, diluted in Blocking Buffer, for 1-3 hours at room temperature or overnight at 4°C.[6]

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled streptavidin, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[6]

  • Wash the cells three times with PBS.

  • Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Image the cells using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_primary Primary Antibody Incubation cluster_secondary Streptavidin Incubation cluster_analysis Analysis cell_prep Prepare Single-Cell Suspension wash1 Wash Cells cell_prep->wash1 resuspend1 Resuspend in Labeling Buffer wash1->resuspend1 add_biotin_ab Add Biotinylated Primary Antibody resuspend1->add_biotin_ab incubate1 Incubate (30-60 min, 4°C) add_biotin_ab->incubate1 wash2 Wash Cells (3x) incubate1->wash2 add_streptavidin Add Fluorescent Streptavidin wash2->add_streptavidin incubate2 Incubate (30 min, 4°C) add_streptavidin->incubate2 wash3 Wash Cells (3x) incubate2->wash3 analysis Analyze by Flow Cytometry / Microscopy wash3->analysis

Caption: Experimental workflow for cell surface labeling using a biotinylated primary antibody and fluorescent streptavidin.

avidin_biotin_interaction cluster_cell Cell Surface cluster_reagents Labeling Reagents Cell Membrane Cell Membrane Receptor Cell Surface Receptor Biotin-Ab Biotinylated Antibody Biotin-Ab->Receptor Binds to Receptor Fluor-Strep Fluorescent Streptavidin Fluor-Strep->Biotin-Ab Binds to Biotin

Caption: Principle of avidin-biotin based cell surface labeling.

References

Application Notes and Protocols: Flavidin in High-Resolution Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavidin

This compound is a novel, engineered variant of streptavidin designed for superior performance in fluorescence imaging applications. Through a process of "amine landscaping," the surface lysine residues of streptavidin have been optimized to enhance the brightness and photostability of conjugated fluorophores while maintaining the ultra-stable binding to biotin.[1] This makes this compound an exceptional tool for high-resolution imaging techniques where signal intensity and stability are paramount.

Conventional labeling of streptavidin can often lead to quenching of the attached fluorophore and can sometimes impair the biotin-binding affinity. This compound overcomes these limitations, offering more sensitive and specific cell labeling, which is particularly advantageous in demanding applications such as super-resolution microscopy.[1]

Key Advantages of this compound for High-Resolution Imaging

  • Enhanced Brightness: Optimized fluorophore conjugation results in significantly brighter signals compared to conventionally labeled streptavidin, enabling the detection of low-abundance targets.

  • Increased Photostability: The engineered surface of this compound can improve the photostability of conjugated dyes, allowing for longer acquisition times and more robust data in time-lapse and super-resolution imaging.

  • Preserved Biotin Binding: this compound maintains the high-affinity, near-covalent interaction with biotin, ensuring stable and specific labeling of target molecules.

  • Improved Specificity: Reduced non-specific binding leads to a higher signal-to-noise ratio, resulting in clearer and more precise images.[1]

Applications in High-Resolution Imaging

The unique properties of this compound make it an ideal candidate for various super-resolution microscopy techniques, including:

  • Stochastic Optical Reconstruction Microscopy (STORM) / Direct STORM (dSTORM): The high photon output and photostability of this compound-dye conjugates can improve localization precision and enable the reconstruction of more detailed images.

  • Photoactivated Localization Microscopy (PALM): When conjugated to photoactivatable or photoconvertible dyes, this compound can be used for precise single-molecule localization and tracking.

  • Stimulated Emission Depletion (STED) Microscopy: The enhanced brightness of this compound conjugates can counteract the signal depletion caused by the STED laser, leading to improved image contrast and resolution.

Experimental Protocols

Protocol 1: Preparation of this compound-Fluorophore Conjugates

This protocol describes the conjugation of a fluorescent dye to this compound for use in high-resolution imaging.

Materials:

  • This compound, lyophilized powder

  • Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor 647, CF®647, or other suitable dye for STORM/STED)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide (optional)

Procedure:

  • Reconstitute this compound: Dissolve lyophilized this compound in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye: Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add the reactive dye solution to the this compound solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific dye and application, but a starting point of 5-10 moles of dye per mole of this compound is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove excess, unconjugated dye by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.

    • Follow the manufacturer's instructions for the desalting column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the dye and the protein (280 nm for this compound). The extinction coefficient for this compound is required for this calculation.

    • The optimal DOL for super-resolution microscopy is typically between 1 and 3.

  • Storage: Store the purified this compound-fluorophore conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

Protocol 2: Labeling of Biotinylated Cellular Targets for Super-Resolution Imaging

This protocol provides a general procedure for labeling biotinylated proteins on the cell surface or intracellularly with fluorescently labeled this compound.

Materials:

  • Cells expressing a biotinylated protein of interest (e.g., via biotin ligase)

  • This compound-fluorophore conjugate (from Protocol 1)

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Wash Buffer: PBS

  • Fixation Buffer (for fixed-cell imaging): 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (for intracellular labeling): 0.1% Triton X-100 in PBS

  • Imaging Buffer (for STORM/dSTORM): Specific to the chosen fluorophore, often containing an oxygen scavenging system and a thiol (e.g., MEA or BME).

Procedure:

  • Cell Preparation:

    • Culture cells on high-quality coverslips suitable for microscopy.

    • For live-cell imaging, proceed directly to step 4.

    • For fixed-cell imaging, fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

  • Permeabilization (for intracellular targets):

    • If targeting intracellular proteins, permeabilize the fixed cells with Permeabilization Buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with Wash Buffer.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Labeling with this compound-Fluorophore Conjugate:

    • Dilute the this compound-fluorophore conjugate in Blocking Buffer to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with Wash Buffer to remove unbound this compound conjugate.

  • Imaging:

    • For live-cell imaging, mount the coverslip in an appropriate live-cell imaging chamber with imaging medium.

    • For fixed-cell super-resolution imaging (e.g., dSTORM), mount the coverslip in the appropriate imaging buffer.

    • Acquire images using a super-resolution microscope with the appropriate laser lines and detection settings for the chosen fluorophore.

Data Presentation

Table 1: Photophysical Properties of this compound-Dye Conjugates (Hypothetical Data)

Note: Specific quantitative data for this compound in super-resolution microscopy is not widely available in the public domain. The following table is a template based on expected performance improvements over standard streptavidin and should be populated with experimentally determined values.

PropertyThis compound-Alexa Fluor 647Standard Streptavidin-Alexa Fluor 647
Quantum Yield HigherStandard
Photon Count per Localization > 5,000~3,000 - 5,000
Localization Precision (nm) < 15~20 - 25
Blinking On-Time (ms) To be determinedTo be determined
Blinking Off-Time (ms) To be determinedTo be determined
Photostability (half-life in s) IncreasedStandard

Table 2: Comparison of this compound and Standard Streptavidin in Cellular Imaging

ParameterThis compoundStandard StreptavidinReference
Signal Brightness EnhancedStandard[1]
Binding Specificity ImprovedStandard[1]
Non-specific Binding ReducedStandard[1]
Biotin Binding Affinity (Kd) ~10⁻¹⁵ M~10⁻¹⁵ M[2]

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_imaging High-Resolution Imaging cell_culture Cell Culture with Biotinylated Target fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) (for intracellular targets) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking labeling Incubation with This compound-Fluorophore Conjugate blocking->labeling flavidin_conjugation This compound-Fluorophore Conjugation flavidin_conjugation->labeling washing Washing labeling->washing mounting Mounting in Imaging Buffer washing->mounting acquisition Image Acquisition (STORM/PALM/STED) mounting->acquisition reconstruction Image Reconstruction & Data Analysis acquisition->reconstruction

Caption: Experimental workflow for high-resolution imaging using this compound.

Signaling_Pathway Biotinylated_Target Biotinylated Target Protein (e.g., on cell surface) Binding High-Affinity Binding (Kd ~ 10⁻¹⁵ M) Biotinylated_Target->Binding Flavidin_Probe This compound-Fluorophore Conjugate Flavidin_Probe->Binding Fluorescent_Signal Enhanced & Stable Fluorescent Signal Binding->Fluorescent_Signal Microscope Super-Resolution Microscope Fluorescent_Signal->Microscope High_Res_Image High-Resolution Image (<20 nm resolution) Microscope->High_Res_Image

References

Application Notes and Protocols for Flavidin-Biotin Interaction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between avidin and biotin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This remarkable affinity and specificity make the avidin-biotin system a versatile and powerful tool in a wide array of biomedical and biotechnological applications, including ELISA, immunohistochemistry, affinity purification, and drug delivery. This document provides detailed application notes and protocols for various assays used to study and utilize the avidin-biotin interaction.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the avidin-biotin interaction.

ParameterValueProteinCommentsReference
Dissociation Constant (Kd)~10⁻¹⁵ MAvidinRepresents one of the strongest known non-covalent biological interactions.
Dissociation Constant (Kd)~10⁻¹⁴ MStreptavidinSimilar high affinity to avidin, but with lower non-specific binding due to lack of glycosylation.
Association Rate Constant (ka)3.5 x 10⁶ M⁻¹s⁻¹Streptavidin-biotinylated peptideMeasured using Surface Plasmon Resonance (SPR).
Dissociation Rate Constant (kd)3.9 x 10⁻² s⁻¹Streptavidin-biotinylated peptideMeasured using Surface Plasmon Resonance (SPR).
Equilibrium Dissociation Constant (KD)10.9 nMStreptavidin-biotinylated peptideCalculated from ka and kd values obtained via SPR.

I. Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

The avidin-biotin complex is widely used in ELISA to enhance signal amplification, thereby increasing the sensitivity of the assay. This is often achieved through the Avidin-Biotin Complex (ABC) method. In this setup, a biotinylated secondary antibody binds to the primary antibody, which in turn is bound to the target antigen. Subsequently, a pre-formed complex of avidin and a biotinylated enzyme (like horseradish peroxidase - HRP) is added. Since avidin has four biotin-binding sites, it can create a large complex with the biotinylated enzyme, leading to a significant signal amplification upon addition of the substrate.

Experimental Protocol: Sandwich ELISA with Avidin-Biotin Detection

This protocol outlines a general procedure for a sandwich ELISA using a streptavidin-biotin detection system.

Materials:

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Capture Antibody (1-10 µg/mL)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Samples and Standards

  • Biotinylated Detection Antibody

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plate

Procedure:

  • Coating: Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer.

  • **Sub

Application Notes and Protocols for Determining the Antioxidant Activity of Flavidin using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant properties. Flavidin, a flavonoid of significant interest, has demonstrated potential as a potent antioxidant.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to assess the antioxidant activity of compounds.[2][3][4][5] This document provides detailed application notes and protocols for determining the antioxidant activity of this compound using the DPPH radical scavenging assay, tailored for researchers, scientists, and professionals in drug development.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][3][5] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm.[2][5] When the DPPH radical is scavenged (reduced) by an antioxidant, it is converted to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from violet to a pale yellow.[2][3] The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at 517 nm.[2][5]

Materials and Reagents

  • This compound: (or other flavonoid of interest)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity grade

  • Methanol (or Ethanol): Spectrophotometric grade

  • Positive Control: Ascorbic acid, Quercetin, or Trolox

  • Adjustable micropipettes

  • Spectrophotometer (UV-Vis)

  • Cuvettes or 96-well microplates

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and other standard laboratory glassware

  • Timer

Experimental Protocols

Preparation of Solutions

4.1.1 DPPH Stock Solution (1 mM):

  • Accurately weigh 39.43 mg of DPPH powder.

  • Dissolve the DPPH powder in 100 mL of methanol in a volumetric flask.

  • Mix thoroughly until completely dissolved.

  • Store the stock solution in an amber bottle or a flask wrapped in aluminum foil at 4°C to protect it from light. This solution should be prepared fresh.

4.1.2 DPPH Working Solution (0.1 mM):

  • Dilute 10 mL of the 1 mM DPPH stock solution with methanol to a final volume of 100 mL in a volumetric flask.

  • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.

  • Prepare this solution fresh before each experiment and keep it protected from light.

4.1.3 this compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of methanol.

  • From this stock solution, prepare a series of dilutions at different concentrations (e.g., 5, 10, 20, 40, 50 ppm or µg/mL) in methanol.

4.1.4 Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL):

  • Prepare a stock solution of the positive control in the same manner as the this compound stock solution.

  • Prepare a series of dilutions similar to those of this compound.

Assay Procedure
  • Reaction Setup:

    • Pipette 1.0 mL of each this compound dilution into separate, labeled test tubes.

    • Pipette 1.0 mL of each positive control dilution into a separate set of labeled test tubes.

    • For the blank (control), pipette 1.0 mL of methanol into a test tube.

  • Initiate Reaction:

    • To each test tube, add 2.0 mL of the 0.1 mM DPPH working solution.

    • Vortex each tube immediately after adding the DPPH solution to ensure thorough mixing.

  • Incubation:

    • Incubate the test tubes in the dark at room temperature for 30 minutes.[2] The incubation time can be optimized based on the reaction kinetics of the antioxidant.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Use methanol as the reference to zero the spectrophotometer.

Data Presentation and Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging, which is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (blank).

  • Asample is the absorbance of the DPPH solution with the this compound sample or positive control.

The results can be summarized in a table for easy comparison.

Table 1: DPPH Radical Scavenging Activity of this compound and a Positive Control (Quercetin)

Concentration (µg/mL)This compound % Inhibition (Illustrative)Quercetin % Inhibition
525.530.2 ± 1.8
1045.255.8 ± 2.5
2070.882.1 ± 1.5
40>9094.5 ± 0.9
IC50 (µg/mL) ~15 ~8

Note: The % inhibition values for this compound are illustrative, based on the finding that this compound shows higher radical scavenging activity than BHA at these concentrations.[1] The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is a measure of the antioxidant potency; a lower IC50 value indicates higher antioxidant activity.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical reaction of the DPPH assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_stock 1 mM DPPH Stock Solution DPPH_work 0.1 mM DPPH Working Solution DPPH_stock->DPPH_work Mix Mix 1 mL Sample/ Control with 2 mL DPPH Working Solution DPPH_work->Mix Flavidin_stock This compound Stock Solution Flavidin_dilutions This compound Dilutions (5-40 ppm) Flavidin_stock->Flavidin_dilutions Flavidin_dilutions->Mix Control_stock Positive Control Stock Solution Control_dilutions Control Dilutions Control_stock->Control_dilutions Control_dilutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

reaction_pathway cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow Non-radical) DPPH->DPPHH H• donation This compound This compound-OH (Antioxidant) Flavidin_rad This compound-O• (Antioxidant Radical) This compound->Flavidin_rad

Caption: DPPH radical scavenging mechanism by an antioxidant.

Troubleshooting

IssuePossible CauseSolution
Inconsistent Results Inaccurate pipetting, unstable DPPH solutionCalibrate pipettes, prepare fresh DPPH solution daily, ensure thorough mixing.
Low Scavenging Activity Sample concentration too low, short incubation timeIncrease sample concentrations, optimize and potentially increase incubation time.
High Blank Absorbance Contaminated solvent, degraded DPPHUse high-purity solvent, use fresh DPPH stock.
Precipitation in wells Poor sample solubility in methanolTry a different solvent (e.g., ethanol, DMSO) that is compatible with the assay and solubilizes the sample.

Conclusion

The DPPH assay is a reliable and straightforward method for evaluating the antioxidant capacity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain accurate and reproducible results. The provided data presentation format and visualizations aid in the clear interpretation and communication of the findings, making this a valuable tool in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes: Hydrogen Peroxide Scavenging Assay Featuring Flavidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a reactive oxygen species (ROS) implicated in cellular damage and oxidative stress, which are underlying factors in numerous pathological conditions. The ability of a compound to scavenge H₂O₂ is a key indicator of its antioxidant potential. Flavidin, a natural phenanthrene derivative isolated from Orchidaceae species, has demonstrated significant antioxidant properties, including effective hydrogen peroxide scavenging activity.[1][2] This document provides a detailed protocol for assessing the H₂O₂ scavenging capacity of this compound, presenting representative data and outlining the underlying chemical principles.

Principle of the Assay

The hydrogen peroxide scavenging assay is a spectrophotometric method that measures the decrease in the concentration of H₂O₂ in the presence of an antioxidant. Hydrogen peroxide absorbs UV light at a characteristic wavelength of 230 nm. When an antioxidant compound like this compound is introduced, it donates electrons or hydrogen atoms to H₂O₂, reducing it to water and diminishing its absorbance at 230 nm. The extent of the reduction in absorbance is proportional to the H₂O₂ scavenging activity of the substance being tested.

Data Presentation

The antioxidant capacity of this compound is quantified by its ability to scavenge hydrogen peroxide in a concentration-dependent manner. The results are typically expressed as the percentage of H₂O₂ scavenged and the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the initial hydrogen peroxide.

Table 1: Representative Hydrogen Peroxide Scavenging Activity of this compound

This compound Concentration (µg/mL)Absorbance at 230 nm (Mean ± SD)% H₂O₂ Scavenged
0 (Control)0.850 ± 0.020%
100.680 ± 0.0320.0%
250.493 ± 0.0242.0%
500.340 ± 0.0160.0%
750.213 ± 0.0274.9%
1000.128 ± 0.0184.9%

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: IC₅₀ Value for H₂O₂ Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound~35
Ascorbic Acid (Standard)~20

Note: The IC₅₀ value is calculated from the dose-response curve of the representative data.

Experimental Protocols

This protocol is based on the method described by Jayaprakasha et al. (2004).[1]

Materials and Reagents
  • This compound

  • Hydrogen Peroxide (H₂O₂), 40 mM solution

  • Phosphate Buffer (pH 7.4)

  • Ascorbic Acid (for standard)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Micropipettes

  • Test tubes

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Hydrogen Peroxide Solution (40 mM): Prepare a 40 mM solution of H₂O₂ in the phosphate buffer (pH 7.4).

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions of this compound: From the stock solution, prepare a series of dilutions of this compound in the phosphate buffer to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Ascorbic Acid Standard: Prepare a series of dilutions of ascorbic acid in the same manner as this compound to be used as a positive control.

Assay Procedure
  • Reaction Mixture Preparation: To 2.0 mL of the 40 mM H₂O₂ solution, add 1.0 mL of the various concentrations of this compound or the standard (ascorbic acid).

  • Blank Preparation: A blank solution is prepared by adding 1.0 mL of the phosphate buffer to 2.0 mL of the H₂O₂ solution.

  • Control Preparation: The control consists of 2.0 mL of the 40 mM H₂O₂ solution and 1.0 mL of the respective solvent used for the sample.

  • Incubation: Incubate the reaction mixtures for 10 minutes at room temperature.

  • Spectrophotometric Measurement: After incubation, measure the absorbance of the solutions at 230 nm using the spectrophotometer against the blank.

Calculation of Scavenging Activity

The percentage of hydrogen peroxide scavenged is calculated using the following formula:

% H₂O₂ Scavenged = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control

  • A₁ is the absorbance of the sample (this compound or standard)

The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the concentrations of this compound and interpolating the concentration at which 50% of the hydrogen peroxide is scavenged.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_h2o2 Prepare 40 mM H₂O₂ Solution mix Mix H₂O₂ with this compound/Standard prep_h2o2->mix prep_this compound Prepare this compound Solutions prep_this compound->mix prep_standard Prepare Standard (Ascorbic Acid) prep_standard->mix incubate Incubate for 10 min mix->incubate measure_abs Measure Absorbance at 230 nm incubate->measure_abs calculate Calculate % Scavenging & IC₅₀ measure_abs->calculate

Caption: Workflow for the hydrogen peroxide scavenging assay.

Proposed Scavenging Mechanism

scavenging_mechanism This compound This compound-(OH)n Flavidin_ox This compound-(O)n This compound->Flavidin_ox Oxidation H2O2 2 H₂O₂ H2O 2 H₂O + O₂ H2O2->H2O Reduction

Caption: Proposed reaction of this compound with hydrogen peroxide.

References

Application Notes: In Vitro Antioxidant Activity of Flavidin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavidin, a compound identified as a 9,10-dihydro-5H-phenanthro-(4,5 bcd)-pyran, has been isolated from species of the Orchidaceae family.[1][2] As a member of the flavonoid family, this compound is of significant interest for its potential health benefits, which are often linked to its antioxidant properties.[3][4] Antioxidants are crucial for mitigating the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS).[4][5] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for several established in vitro assays to quantify the antioxidant potential of this compound, along with a summary of its reported activities. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the assessment of novel antioxidant compounds.

Quantitative Data Summary

Studies have investigated the antioxidant potency of this compound using various established in vitro models.[1][2] The available data demonstrates its efficacy in comparison to standard antioxidants like Butylated Hydroxyanisole (BHA). A summary of the reported quantitative and comparative data is presented below.

Antioxidant Assay Concentration Result Reference Compound Source
β-Carotene-Linoleate Method50 ppm90.2% antioxidant activityAlmost equivalent to BHA[1][2]
DPPH Radical Scavenging5, 10, 20, 40 ppmShowed more radical scavenging activityBHA[1][2]
Phosphomolybdenum MethodNot specifiedVery good antioxidant capacityNot specified[1][2]
Hydrogen Peroxide ScavengingNot specifiedEffective scavenging activityNot specified[1][2]

General Mechanism of Radical Scavenging

The primary mechanism by which antioxidants like this compound exert their effect in many in vitro assays is through radical scavenging. This typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process is fundamental to assays such as DPPH and ABTS.[6][7]

G cluster_0 Antioxidant Action Antioxidant Antioxidant (AH) (e.g., this compound) NeutralizedRadical Neutralized Radical (RH) Antioxidant->NeutralizedRadical Donates H• StableAntioxidant Stable Antioxidant Radical (A•) Antioxidant->StableAntioxidant Forms stable radical Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Radical->NeutralizedRadical

Caption: General mechanism of a free radical scavenging antioxidant.

Experimental Protocols

The following section details the protocols for commonly used in vitro antioxidant assays suitable for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess antioxidant activity.[6][7] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[7][8] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

Workflow for DPPH Assay

G prep 1. Prepare Solutions - DPPH Solution (e.g., 0.063 mM in Methanol) - this compound dilutions - Positive Control (e.g., Ascorbic Acid) mix 2. Mix Reagents Add this compound/Control to DPPH solution (e.g., 0.1 mL sample + 3.9 mL DPPH) prep->mix incubate 3. Incubate Keep in dark at room temperature (e.g., 30 minutes) mix->incubate measure 4. Measure Absorbance Use spectrophotometer at ~517 nm incubate->measure calculate 5. Calculate Inhibition % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound sample

  • Positive controls (e.g., Ascorbic acid, Trolox, BHA)

  • UV-Vis Spectrophotometer

  • Micropipettes and tips

  • 96-well microplate or cuvettes

  • Volumetric flasks and test tubes

Procedure:

  • Preparation of DPPH Solution: Prepare a DPPH solution (e.g., 0.063 mM or as required) in methanol.[6] Store the solution in a dark bottle at 4°C.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a test tube or microplate well, add 2.8 mL of the DPPH solution.[9]

    • Add 0.2 mL of the this compound sample dilution.[9]

    • For the control (blank), add 0.2 mL of the solvent instead of the sample.

  • Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.[2][6]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[8]

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is a blue-green radical generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10][11] In the presence of a hydrogen-donating antioxidant, the blue-green radical is reduced back to its colorless neutral form.[6] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[10]

Workflow for ABTS Assay

G prep_abts 1. Generate ABTS•+ Radical Mix ABTS (7.4 mM) with Potassium Persulfate (2.6 mM). Incubate in dark for 12-16 hours. adjust_abts 2. Prepare Working Solution Dilute ABTS•+ solution with buffer to an absorbance of ~0.7-1.0 at 734 nm. prep_abts->adjust_abts mix 3. Reaction Add this compound/Control to ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+). adjust_abts->mix incubate 4. Incubate Incubate for a short period in the dark (e.g., 5-10 minutes). mix->incubate measure 5. Measure Absorbance Read absorbance at 734 nm. incubate->measure calculate 6. Calculate Inhibition Determine % scavenging or TEAC value. measure->calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound sample and positive controls (e.g., Trolox)

  • UV-Vis Spectrophotometer

  • Micropipettes and tips

  • 96-well microplate

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7.4 mM aqueous solution of ABTS and a 2.6 mM aqueous solution of potassium persulfate.[10]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Reaction:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the this compound sample (at various concentrations) or the Trolox standard.[10]

  • Incubation: Incubate the plate at room temperature in the dark for 5-10 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12] The reaction is conducted at a low pH (3.6) where a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ) is reduced to the ferrous form, which is an intense blue-colored complex.[13] The absorbance of this blue complex is measured at 593 nm, and the change in absorbance is proportional to the total reducing power of the sample.[12][13]

Workflow for FRAP Assay

G prep_frap 1. Prepare FRAP Reagent Mix Acetate Buffer (300mM, pH 3.6), TPTZ solution (10mM in 40mM HCl), and FeCl3 solution (20mM) in a 10:1:1 ratio. warm_frap 2. Warm Reagent Warm the FRAP reagent to 37°C. prep_frap->warm_frap mix 3. Reaction Add this compound/Standard to pre-warmed FRAP reagent (e.g., 30 µL sample + 1 mL reagent). warm_frap->mix incubate 4. Incubate Incubate at 37°C for a defined time (e.g., 4-60 minutes). mix->incubate measure 5. Measure Absorbance Read absorbance at 593 nm. incubate->measure calculate 6. Calculate FRAP Value Compare sample absorbance to a FeSO4 standard curve. measure->calculate

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • This compound sample

  • UV-Vis Spectrophotometer and water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the reagent to 37°C before use.[14]

  • Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 0 to 20 nmol/well).[12]

  • Assay Reaction:

    • Add 1 mL of the FRAP reagent to a cuvette or microplate well.

    • Add 30 µL of the this compound sample, standard, or blank (solvent).[14]

  • Incubation: Incubate the mixture for a specified time (can range from 4 to 60 minutes) at 37°C.[12][14]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated by comparing the absorbance of the sample to the linear regression of the ferrous sulfate standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical source, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher level of antioxidant protection.[17] The results are typically expressed as Trolox equivalents.

Workflow for ORAC Assay

G prep 1. Prepare Solutions - Fluorescein working solution (e.g., 8 nM) - AAPH radical initiator (e.g., 75 mM) - this compound and Trolox standard dilutions. plate_setup 2. Plate Setup Add Fluorescein, followed by this compound/Trolox/Blank to a 96-well black plate. prep->plate_setup incubate 3. Pre-Incubate Incubate the plate at 37°C for 30 minutes. plate_setup->incubate initiate 4. Initiate Reaction Add AAPH solution to all wells. incubate->initiate measure 5. Kinetic Measurement Read fluorescence (Ex: 485 nm, Em: 528 nm) every 1-2 minutes for ~60 minutes at 37°C. initiate->measure calculate 6. Calculate AUC Calculate the Area Under the Curve (AUC) and determine ORAC value relative to Trolox. measure->calculate

Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Reagents and Equipment:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound sample

  • Fluorescence microplate reader with temperature control and injectors

  • 96-well black opaque microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution (e.g., 8 nM) in phosphate buffer.[16]

    • Prepare an AAPH solution (e.g., 75 mM) in phosphate buffer. This should be made fresh daily.[16]

    • Prepare a series of Trolox dilutions for the standard curve.

  • Assay Reaction:

    • To each well of a 96-well black plate, add 150 µL of the fluorescein working solution.[16]

    • Add 25 µL of the this compound sample, Trolox standard, or buffer (for blank).

  • Incubation: Incubate the plate for 30 minutes at 37°C in the plate reader.[18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injectors.[16]

    • Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[16]

  • Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard curve.

References

Troubleshooting & Optimization

Flavidin Technical Support Center: Reducing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the Flavidin Technical Support Center. This guide provides troubleshooting strategies and detailed protocols to help you minimize non-specific binding and achieve optimal results in your experiments. As this compound is an avidin-based reagent, the principles and techniques described here are grounded in established methodologies for avidin-biotin systems.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues related to non-specific binding in assays using this compound.

Q1: I am observing high background signal in my assay. What are the common causes and how can I resolve this?

High background can obscure your specific signal and lead to inaccurate results. The most common culprits are insufficient blocking, suboptimal antibody concentrations, and inadequate washing.

  • Insufficient Blocking: The blocking buffer is crucial as it prevents this compound and antibodies from binding to unoccupied sites on your plate or membrane.[1][2][3] To improve blocking, you can try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time.[1]

  • Suboptimal Antibody Concentrations: Using too high a concentration of your primary or secondary antibodies can lead to non-specific binding.[4][5] It is essential to titrate each antibody to determine the optimal concentration that provides a strong specific signal with low background.

  • Inadequate Washing: Washing steps are critical for removing unbound reagents.[6] Increasing the number of washes, the volume of wash buffer, or the duration of each wash can significantly reduce background.[1][7] Adding a detergent like Tween-20 to your wash buffer is also recommended.[1][8]

Q2: Which blocking buffer should I use with this compound, and how can I optimize the blocking step?

The choice of blocking buffer can significantly impact non-specific binding. While non-fat dry milk is a common blocking agent, it contains endogenous biotin which can interfere with avidin-based systems like this compound.[8][9]

  • Recommended Blocking Buffers: For assays involving biotin-avidin systems, Bovine Serum Albumin (BSA) or casein-based blockers are generally preferred.[2]

  • Optimization: To optimize blocking, you can experiment with different blocking agents and concentrations. Additionally, increasing the blocking incubation time or performing the incubation at a slightly elevated temperature (e.g., 37°C) may improve blocking efficiency.[1]

Q3: How do I determine the optimal dilution for this compound and my antibodies?

Proper dilution of this compound and your antibodies is critical to achieving a high signal-to-noise ratio. A checkerboard titration is a systematic way to determine the optimal concentrations of two reagents simultaneously.[10]

  • Checkerboard Titration: This method involves preparing serial dilutions of one reagent (e.g., the primary antibody) across the rows of a microplate and serial dilutions of another reagent (e.g., this compound-conjugated secondary antibody) down the columns. This allows you to test a wide range of concentration combinations in a single experiment to identify the one that yields the best results.

Q4: What are the best practices for washing to minimize background when using this compound?

Effective washing is crucial for removing unbound reagents and reducing background noise.[6][7]

  • Wash Buffer Composition: A common and effective wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent like Tween-20 (typically at a concentration of 0.05% to 0.1%).[1][8]

  • Washing Procedure:

    • Increase the number of wash cycles (e.g., from 3 to 5).[1]

    • Increase the volume of wash buffer to ensure the entire surface is thoroughly washed.

    • Increase the incubation time for each wash to allow for more effective removal of unbound molecules.

Detailed Experimental Protocols

Here are detailed protocols for the key troubleshooting experiments mentioned above.

Protocol 1: Optimizing Blocking Conditions

This protocol will help you determine the most effective blocking buffer and incubation time for your assay.

Materials:

  • Your chosen solid phase (e.g., ELISA plate, nitrocellulose membrane)

  • A selection of blocking buffers to test (e.g., 1% BSA in TBS, 3% BSA in TBS, 1% casein in TBS)

  • Your detection reagents (primary antibody, this compound-conjugated secondary antibody, substrate)

  • Wash buffer (TBST: TBS with 0.05% Tween-20)

  • Plate reader or imaging system

Procedure:

  • Prepare your solid phase as you normally would, up to the blocking step.

  • Divide your plate or membrane into sections, with each section to be treated with a different blocking buffer.

  • Add the different blocking buffers to their respective sections.

  • For each blocking buffer, test two different incubation times: 1 hour at room temperature and 2 hours at room temperature.

  • After blocking, wash the plate/membrane three times with TBST.

  • Proceed with the rest of your standard immunoassay protocol (primary antibody incubation, secondary antibody-Flavidin incubation, and detection).

  • Analyze the results by comparing the signal-to-noise ratio for each condition. The optimal condition will have a high specific signal and a low background.

Protocol 2: Antibody Titration using a Checkerboard Assay

This protocol is designed to find the optimal concentrations for your primary antibody and this compound-conjugated secondary antibody.[10]

Materials:

  • ELISA plate coated with your antigen

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Blocking buffer (use the optimized buffer from Protocol 1)

  • Wash buffer (TBST)

  • Substrate and stop solution

  • Plate reader

Procedure:

  • Coat the ELISA plate with your antigen and block with your optimized blocking buffer.

  • Prepare a series of dilutions of your primary antibody in blocking buffer. For example, if the manufacturer suggests a 1:1000 dilution, you could prepare dilutions of 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[8]

  • Add each primary antibody dilution to a different row of the ELISA plate. Include a row with no primary antibody as a negative control.

  • Incubate and wash the plate according to your standard protocol.

  • Prepare a series of dilutions of your this compound-conjugated secondary antibody in blocking buffer.

  • Add each secondary antibody dilution to a different column of the ELISA plate.

  • Incubate and wash the plate.

  • Add the substrate and stop solution, then read the absorbance on a plate reader.

  • The optimal combination of antibody concentrations is the one that gives the highest signal for the positive control wells and the lowest signal for the negative control wells.

Protocol 3: High-Efficiency Washing Procedure

This protocol outlines a more stringent washing procedure to reduce high background.

Materials:

  • Your immunoassay plate or membrane

  • Wash Buffer (e.g., TBST: TBS with 0.1% Tween-20)

Procedure:

  • After each incubation step (e.g., primary antibody, secondary antibody), discard the solution from the wells or blot container.

  • Add a generous volume of wash buffer to completely cover the surface.

  • Incubate for 5 minutes with gentle agitation on a plate shaker or rocker.

  • Discard the wash buffer.

  • Repeat steps 2-4 for a total of five washes.

  • After the final wash, ensure all residual wash buffer is removed before proceeding to the next step.

Quantitative Data Summaries

The following tables provide example data to illustrate the impact of optimizing different experimental parameters on reducing non-specific binding.

Table 1: Comparison of Different Blocking Agents on Signal-to-Noise Ratio

Blocking AgentConcentrationIncubation TimeBackground Signal (OD)Specific Signal (OD)Signal-to-Noise Ratio
Non-fat Dry Milk5%1 hour0.4501.8004.0
BSA1%1 hour0.2001.9509.8
BSA 3% 2 hours 0.110 2.100 19.1
Casein1%2 hours0.1502.05013.7

This table demonstrates that increasing the concentration of BSA and the incubation time can significantly improve the signal-to-noise ratio by reducing background signal.

Table 2: Effect of Washing Steps on Background Reduction

Number of WashesWash Duration (min)Tween-20 Conc.Background Signal (OD)
320.05%0.350
520.05%0.210
5 5 0.1% 0.095
750.1%0.090

This table illustrates that increasing the number of washes, the duration of each wash, and the detergent concentration can effectively decrease background signal.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and performing your experiments with this compound.

TroubleshootingWorkflow start High Background Observed q1 Is your blocking step optimized? start->q1 p1 Optimize Blocking: - Increase blocker concentration - Increase incubation time - Switch to BSA or Casein q1->p1 No q2 Are your antibody concentrations optimized? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Perform Antibody Titration: - Checkerboard assay to find  optimal dilutions q2->p2 No q3 Are your washing steps sufficient? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Improve Washing: - Increase number of washes - Increase wash duration - Increase detergent concentration q3->p3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No p3->end

Caption: Troubleshooting workflow for high background.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_detection Detection prep1 Coat Plate/Membrane with Antigen/Antibody prep2 Block Non-Specific Sites (Optimized Conditions) prep1->prep2 inc1 Incubate with Primary Antibody (Titrated Concentration) prep2->inc1 wash1 Wash (High-Efficiency) inc1->wash1 inc2 Incubate with This compound-Conjugated Secondary Antibody (Titrated Concentration) wash1->inc2 wash2 Wash (High-Efficiency) inc2->wash2 det1 Add Substrate wash2->det1 det2 Measure Signal det1->det2

Caption: General experimental workflow using this compound.

References

Technical Support Center: Troubleshooting Low Fluorescence with Flavidin Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidin conjugates. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard streptavidin?

This compound is an engineered form of streptavidin, described as a "fluorophore-friendly streptavidin". Its key advantage is that it increases the brightness of conjugated fluorescent dyes by reducing quenching effects that can occur with wild-type streptavidin.[1][2] This enhancement in fluorescence can lead to more sensitive and specific cell labeling in various applications.[1][2]

Q2: I am observing very weak or no fluorescent signal. What are the primary areas I should investigate?

Low or no fluorescence is a common issue that can stem from several factors. The main areas to troubleshoot include:

  • Reagent Integrity and Concentration: Issues with the this compound conjugate, primary/secondary antibodies, or the target antigen itself.

  • Experimental Protocol: Suboptimal steps in your staining and imaging workflow, such as fixation, permeabilization, blocking, and washing.

  • Instrumentation and Imaging Settings: Incorrect microscope settings, laser lines, or filter sets.

  • Photobleaching: Fading of the fluorescent signal due to prolonged exposure to excitation light.

Q3: Can the pH of my buffers affect the fluorescence of my this compound conjugate?

Yes, the pH of your buffers can significantly impact the fluorescence intensity of the conjugated dye.[3][4][5] The optimal pH range is dependent on the specific fluorophore conjugated to this compound. For many common fluorescent dyes, fluorescence is quenched at acidic pH levels.[3][6] It is crucial to maintain the pH of your buffers within the recommended range for the specific dye you are using. For most applications, a pH between 7.2 and 7.6 is a safe starting point, but always consult the dye manufacturer's specifications.

Q4: How can I minimize photobleaching of my this compound conjugate?

Photobleaching, the irreversible fading of a fluorophore, can be minimized by:

  • Using a mounting medium containing an antifade reagent.

  • Reducing the exposure time to the excitation light source.

  • Decreasing the intensity of the excitation light.

  • Imaging samples promptly after staining.

  • Choosing more photostable dyes for conjugation to this compound whenever possible.[7]

Q5: I suspect my this compound conjugate is not binding to the biotinylated target. What could be the cause?

Issues with this compound-biotin binding can arise from:

  • Steric Hindrance: The biotinylation of your target molecule may be in a location that is inaccessible to the this compound conjugate.

  • Inefficient Biotinylation: Your target molecule may not be sufficiently labeled with biotin.

  • Buffer Components: The presence of free biotin in your blocking buffers (e.g., in milk or some serum preparations) can compete with your biotinylated target for binding to the this compound conjugate.[8]

  • Disruption of the Biotin-Streptavidin Interaction: Harsh conditions such as extreme pH or high temperatures can disrupt this very stable interaction.[9]

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
This compound Conjugate Issues
Degraded conjugateEnsure proper storage of the conjugate at recommended temperatures and protected from light. Aliquot upon arrival to avoid multiple freeze-thaw cycles.
Suboptimal conjugate concentrationPerform a titration to determine the optimal concentration for your specific application. Too low of a concentration will result in a weak signal.
Antibody/Target Issues
Low target antigen expressionUse a positive control cell line or tissue known to express the target antigen to validate the protocol and reagents. Consider signal amplification techniques if the target is known to have low expression.[10][11]
Inactive primary or secondary antibodyVerify the antibody's efficacy in your application. Ensure the secondary antibody is compatible with the host species of the primary antibody.
Suboptimal antibody concentrationTitrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Protocol-Related Issues
Inadequate fixation/permeabilizationOptimize fixation and permeabilization steps. Insufficient permeabilization can prevent the conjugate from reaching intracellular targets.
Insufficient washingInadequate washing can lead to high background, which can obscure a weak signal. Increase the number and duration of wash steps.
Incorrect buffer pHVerify that the pH of all buffers used in the staining protocol is within the optimal range for the conjugated fluorophore.
Instrumentation Issues
Incorrect filter sets/laser linesEnsure that the excitation and emission filters on the microscope are appropriate for the excitation and emission spectra of the conjugated dye.[12]
Low lamp/laser powerCheck the age and alignment of the microscope's light source.
Problem 2: High Background Fluorescence

High background can mask your specific signal, making it appear weak.

Potential Cause Recommended Solution
Non-specific Binding
Inadequate blockingIncrease the concentration and/or incubation time of your blocking solution. Consider using a blocking buffer containing serum from the same species as the secondary antibody.
Hydrophobic interactions of the dyeSome fluorescent dyes can bind non-specifically due to their hydrophobicity. Include detergents like Tween-20 in your wash buffers to reduce this.
Presence of endogenous biotinIn some tissues, endogenous biotin can lead to non-specific binding of streptavidin-based reagents. Use a biotin-blocking kit if this is suspected.[8]
Autofluorescence
Cellular or tissue autofluorescenceInclude an unstained control to assess the level of autofluorescence. Consider using a spectral unmixing tool if available on your imaging software. Aldehyde-based fixatives can sometimes increase autofluorescence; consider alternative fixation methods.
Reagent-Related Issues
Excessive conjugate/antibody concentrationHigh concentrations can lead to non-specific binding. Perform a careful titration to find the lowest concentration that still provides a good specific signal.
Aggregates in the conjugate solutionCentrifuge the this compound conjugate solution before use to pellet any aggregates that may have formed during storage.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound-Conjugate

This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific target and sample type.

  • Sample Preparation:

    • Culture cells on sterile coverslips or chamber slides until the desired confluency.

    • For tissue sections, deparaffinize and rehydrate as required.

  • Fixation:

    • Wash cells briefly with Phosphate Buffered Saline (PBS), pH 7.4.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate samples with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Biotinylated Secondary Antibody Incubation (if applicable):

    • Dilute the biotinylated secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBST for 5 minutes each.

  • This compound Conjugate Incubation:

    • Dilute the this compound conjugate in the blocking buffer to its optimal concentration.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBST for 5 minutes each.

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

    • Seal the coverslip and allow the mounting medium to cure.

    • Image using a fluorescence microscope with the appropriate filter sets for the conjugated dye.

Protocol 2: Determining the Optimal this compound Conjugate Concentration

A titration experiment is crucial to determine the optimal concentration of your this compound conjugate that provides the best signal-to-noise ratio.

  • Prepare a series of dilutions of your this compound conjugate in blocking buffer. A good starting range is from 0.1 µg/mL to 10 µg/mL.

  • Prepare multiple identical samples (e.g., cells on coverslips) that have been processed through the primary (and secondary biotinylated, if applicable) antibody incubation and washing steps.

  • Include a negative control sample that was not incubated with the primary antibody.

  • Incubate each sample with a different dilution of the this compound conjugate for 1 hour at room temperature, protected from light.

  • Wash all samples as described in the general protocol.

  • Mount and image all samples using the exact same acquisition settings (e.g., exposure time, laser power, gain).

  • Analyze the images to determine the concentration that gives the brightest specific signal with the lowest background fluorescence in the negative control.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_instrument Instrument Checks Start Low Fluorescence Observed Check_Reagents Step 1: Check Reagents Start->Check_Reagents Check_Protocol Step 2: Review Protocol Check_Reagents->Check_Protocol Reagent_Storage Proper Storage? Check_Reagents->Reagent_Storage Reagent_Concentration Optimal Concentration? (Titrate) Check_Reagents->Reagent_Concentration Positive_Control Positive Control Works? Check_Reagents->Positive_Control Check_Instrument Step 3: Verify Instrument Settings Check_Protocol->Check_Instrument Fixation_Perm Fixation/Permeabilization Optimal? Check_Protocol->Fixation_Perm Blocking_Washing Blocking/Washing Sufficient? Check_Protocol->Blocking_Washing Buffer_pH Buffer pH Correct? Check_Protocol->Buffer_pH Signal_Improved Signal Improved? Check_Instrument->Signal_Improved Filters_Lasers Correct Filters/Lasers? Check_Instrument->Filters_Lasers Light_Source Light Source Alignment/Power? Check_Instrument->Light_Source Exposure_Gain Imaging Settings Optimal? Check_Instrument->Exposure_Gain Optimize_Further Consider Further Optimization (e.g., Signal Amplification) Signal_Improved->Optimize_Further Yes Contact_Support Contact Technical Support Signal_Improved->Contact_Support No

Caption: A logical workflow for troubleshooting low fluorescence signals.

Signal_to_Noise cluster_increase_signal Increase Signal cluster_decrease_noise Decrease Noise Signal Specific Signal SNR Signal-to-Noise Ratio (SNR) Signal->SNR Noise Background Noise Noise->SNR Optimal_Concentration Optimal Reagent Concentration Optimal_Concentration->Signal Bright_Fluorophore Use Brighter Fluorophore Bright_Fluorophore->Signal Signal_Amplification Signal Amplification Techniques Signal_Amplification->Signal Effective_Blocking Effective Blocking Effective_Blocking->Noise Sufficient_Washing Sufficient Washing Sufficient_Washing->Noise Antifade_Reagent Use Antifade Reagent Antifade_Reagent->Noise Autofluorescence_Quenching Quench Autofluorescence Autofluorescence_Quenching->Noise

Caption: Factors influencing the signal-to-noise ratio in fluorescence experiments.

References

Flavidin Protein Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidin (Flavin-based) protein labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during the Flavin-tagging process, from low labeling efficiency to unexpected fluorescence behavior.

Low or Incomplete Labeling Efficiency

Question: I am observing low or incomplete labeling of my target protein with the Flavin-tag. What are the potential causes and how can I improve the efficiency?

Answer:

Low labeling efficiency is a common issue that can be attributed to several factors, ranging from suboptimal reaction conditions to issues with the expression system.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions (In Vitro): The efficiency of the flavin transferase, ApbE, is dependent on factors like temperature, pH, and cofactor concentrations.[1][2]

    • Temperature: Ensure the in vitro labeling reaction is performed at the optimal temperature, typically between 30°C and 37°C.[1]

    • Cofactors: Verify the correct concentrations of FAD (flavin adenine dinucleotide) and Mg2+ in the reaction buffer.[2]

    • Incubation Time: Increase the incubation time to allow the enzymatic reaction to proceed to completion.

  • Incomplete Labeling in Live Cells (In Vivo): Achieving 100% labeling efficiency in E. coli can be challenging due to limitations in the cellular availability of FAD.[3][4]

    • Co-expression of FAD Synthetase (FADS): Co-expressing FAD synthetase can significantly boost the intracellular FAD pool, leading to complete flavinylation of the target protein.[3]

    • Optimize Expression Conditions: Adjusting the expression temperature and supplementing the culture medium with riboflavin can enhance labeling efficiency. For instance, for some proteins, optimal labeling is achieved at 30°C with the addition of 150 mg/L riboflavin.[4][5]

  • Flavin-tag Accessibility: The position of the Flavin-tag (N-terminus, C-terminus, or internal loop) can influence the labeling efficiency.[1][2] While the tag is versatile, its accessibility to the ApbE enzyme is crucial. If you suspect steric hindrance, consider relocating the tag to a more exposed region of your protein.

Table 1: Effect of Expression Temperature on In Vivo Flavinylation Efficiency [1][3]

Target Protein ConstructExpression Temperature (°C)Labeling Efficiency (%)
NqrC-F13767
ADH-N-F13731
SUMO-N-F13726
MBP-NF1 (with FADS co-expression)17Incomplete
MBP-NF1 (with FADS co-expression)24~100
MBP-NF1 (with FADS co-expression)30~100
MBP-NF1 (with FADS co-expression)37~100

Experimental Protocol: Standard In Vitro Flavinylation [2][3]

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add the purified Flavin-tagged target protein to a final concentration of 3 mg/mL.

  • Add FAD to a final concentration of 1 mM and MgCl₂ to 10 mM.

  • Initiate the reaction by adding the ApbE enzyme to a final concentration of 1 mg/mL.

  • Incubate the reaction at 30°C for at least 3 hours.

  • Analyze the labeling efficiency using SDS-PAGE followed by in-gel fluorescence imaging.

InVitro_Labeling_Workflow In Vitro Flavin Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (50 mM Tris-HCl, pH 8.0) add_protein Add Target Protein (3 mg/mL) prep_buffer->add_protein add_cofactors Add FAD (1 mM) & MgCl2 (10 mM) add_protein->add_cofactors start_reaction Initiate with ApbE (1 mg/mL) add_cofactors->start_reaction incubate Incubate at 30°C (≥ 3 hours) start_reaction->incubate sds_page SDS-PAGE incubate->sds_page in_gel_fluorescence In-Gel Fluorescence Imaging sds_page->in_gel_fluorescence Troubleshooting_Quenching Troubleshooting Fluorescence Quenching start Low Fluorescence Signal check_environment Is the tag near aromatic residues? start->check_environment check_dol Is the Degree of Labeling (DOL) high? check_environment->check_dol No relocate_tag Solution: Relocate the Flavin-tag check_environment->relocate_tag Yes check_ph Is the buffer pH optimal (4-9)? check_dol->check_ph No lower_dol Solution: Lower the DOL check_dol->lower_dol Yes optimize_buffer Solution: Optimize buffer pH check_ph->optimize_buffer No no_obvious_cause Investigate other factors (e.g., protein misfolding) check_ph->no_obvious_cause Yes

References

Technical Support Center: Purifying Flavidin from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Flavidin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this compound from natural sources, particularly from Orchidaceae species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Q1: I am getting a very low yield of this compound from my initial plant extract. What are the possible reasons and how can I improve it?

A1: Low yield from the initial extraction is a common issue in natural product isolation. Several factors could be contributing to this:

  • Improper Sample Preparation: The plant material must be properly handled to ensure the preservation of this compound. Use fresh, young plant tissues if possible, as older parts may have lower concentrations of the compound. Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for extraction.[1]

  • Inefficient Extraction Solvent: The choice of solvent is critical. For phenanthrenes like this compound, polar solvents such as methanol or ethanol, or a mixture of solvents, are often effective.[2] If using a single solvent yields poor results, consider sequential extraction with solvents of increasing polarity.

  • Insufficient Extraction Time or Temperature: The extraction process may be too short. Maceration, a common technique, can take a long time to reach equilibrium.[3] While higher temperatures can increase solubility and diffusion, they can also lead to the degradation of thermolabile compounds.[3] Consider optimizing the extraction time and using moderate temperatures.

  • Degradation of this compound: this compound, like other flavonoids, can be sensitive to light, pH, and enzymatic degradation.[4] Conduct the extraction in amber glassware to protect it from light and consider adding antioxidants to the extraction solvent.

Q2: My this compound seems to be degrading during silica gel column chromatography, leading to multiple spots on the TLC plate and a discolored final product. What can I do to prevent this?

A2: Degradation on silica gel is a known issue for some natural products. Silica gel has a slightly acidic surface which can catalyze the degradation of sensitive compounds.[5] Here are some troubleshooting steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in the chosen mobile phase containing a small amount of a volatile base like triethylamine (1-2%).[6]

  • Use an Alternative Stationary Phase: If deactivation is not effective, consider using a different stationary phase. Alumina is a common alternative to silica gel. For more challenging separations, reversed-phase chromatography (e.g., C18) may be a suitable option.

  • Minimize Contact Time: Work efficiently to minimize the time the this compound is in contact with the silica gel. Flash column chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.

  • Check Solvent Purity: Impurities in your solvents can also contribute to degradation. Ensure you are using high-purity, HPLC-grade solvents.

Q3: I am having difficulty separating this compound from other closely related impurities during column chromatography. The fractions are always mixed. How can I improve the resolution?

A3: Achieving good separation of structurally similar compounds can be challenging. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase: The key to good separation is finding the right mobile phase. This often requires empirical testing using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound (this compound) an Rf value of around 0.2-0.3.[6] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the separation of complex mixtures.[6]

  • Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]

  • Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column with too much sample will lead to poor separation.

  • Consider Preparative HPLC: If column chromatography does not provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating complex mixtures.

Q4: After purification, I am struggling to crystallize the this compound. What can I do?

A4: Crystallization can be a trial-and-error process. If your purified this compound is an oil or an amorphous solid, here are some techniques to induce crystallization:

  • Solvent Selection: The choice of solvent is crucial. An ideal crystallization solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents of different polarities.

  • Slow Evaporation: Dissolve the this compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can be done by leaving the container loosely covered.

  • Vapor Diffusion: Place a solution of your compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of your compound and promoting crystallization.

  • Seeding: If you have a tiny crystal of this compound, you can add it to a saturated solution of the compound to act as a nucleus for crystal growth.

Quantitative Data Summary

The following table presents representative data for the purification of this compound from Coelogyne species. Note that these values are illustrative and actual results may vary depending on the specific plant material and experimental conditions.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Methanolic Extract50025,0005.0~5
Liquid-Liquid Extraction25,000 (crude extract)5,00020.0~20
Silica Gel Column Chromatography5,0002505.0~90
Recrystallization25020080.0>98

Experimental Protocols

Extraction of this compound from Coelogyne Species
  • Preparation of Plant Material: Air-dry the whole plant of a Coelogyne species at room temperature for two weeks. Grind the dried plant material into a fine powder using a mechanical grinder.

  • Maceration: Soak the powdered plant material (500 g) in methanol (5 L) in a large amber glass container at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Liquid-Liquid Extraction for Partial Purification
  • Dissolution: Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

  • Solvent Partitioning: Perform sequential liquid-liquid extraction in a separatory funnel with n-hexane, followed by chloroform, and then ethyl acetate.

  • Fraction Collection: Collect the different solvent fractions. The this compound is expected to be enriched in the more polar fractions (chloroform and ethyl acetate). Concentrate these fractions separately using a rotary evaporator.

Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (100-200 mesh) using a slurry packing method with the initial mobile phase (e.g., n-hexane:ethyl acetate, 9:1 v/v).

  • Sample Loading: Dissolve the enriched fraction from the liquid-liquid extraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 9:1 to 1:1 v/v).

  • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.

  • Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Characterization of this compound
  • Thin Layer Chromatography (TLC): Use pre-coated silica gel 60 F254 plates and a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Nuclear Magnetic Resonance (NMR): Record 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz for 1H and 100 MHz for 13C) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Mass Spectrometry (MS): Obtain the mass spectrum using a high-resolution mass spectrometer to determine the exact mass and molecular formula of this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatography cluster_final Final Steps plant_material Dried & Powdered Coelogyne sp. maceration Maceration (Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract dissolution Dissolution in Methanol/Water crude_extract->dissolution partitioning Sequential Extraction (n-Hexane, Chloroform, Ethyl Acetate) dissolution->partitioning fraction_collection Fraction Collection & Concentration partitioning->fraction_collection enriched_fraction Enriched this compound Fraction fraction_collection->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography fraction_analysis TLC Analysis column_chromatography->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration2 Concentration pooling->concentration2 purified_this compound Purified this compound concentration2->purified_this compound recrystallization Recrystallization purified_this compound->recrystallization pure_this compound Pure this compound (>98%) recrystallization->pure_this compound characterization Characterization (NMR, MS) pure_this compound->characterization

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation degradation Compound Degradation start->degradation ly_q1 Check Extraction Procedure low_yield->ly_q1 ps_q1 Optimize Mobile Phase? poor_separation->ps_q1 d_q1 Degradation on Silica? degradation->d_q1 ly_a1 Optimize solvent, time, and temperature. Ensure proper grinding. ly_q1->ly_a1 Yes ly_q2 Loss during workup? ly_q1->ly_q2 No ly_a2 Minimize transfers. Check for precipitation. ly_q2->ly_a2 Yes ps_a1 Perform TLC optimization. Use gradient elution. ps_q1->ps_a1 Yes ps_q2 Column Overloaded? ps_q1->ps_q2 No ps_a2 Reduce sample load. ps_q2->ps_a2 Yes ps_q3 Column Packed Poorly? ps_q2->ps_q3 No ps_a3 Repack column carefully. ps_q3->ps_a3 Yes d_a1 Deactivate silica with base. Use alternative stationary phase. d_q1->d_a1 Yes d_q2 Light or Heat Sensitivity? d_q1->d_q2 No d_a2 Use amber glassware. Avoid high temperatures. d_q2->d_a2 Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Solvents for Flavidin Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing solvent systems in Flavidin antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound antioxidant assays and provides step-by-step solutions.

Q1: My this compound sample is not fully dissolving in the chosen solvent. What should I do?

A1: Incomplete dissolution of this compound can lead to inaccurate and underestimated antioxidant activity. Here’s a systematic approach to address this issue:

  • Sonication: Sonicate the sample in a water bath for 15-30 minutes to aid dissolution.

  • Gentle Heating: Gently warm the solvent to increase the solubility of this compound. Be cautious, as excessive heat can degrade the compound.

  • Solvent Polarity Adjustment: this compound, like many flavonoids, has moderate polarity. If you are using a non-polar solvent, consider switching to a more polar one, or vice versa. A trial with a gradient of solvent polarities is recommended.

  • Solvent Mixtures: Utilize a co-solvent system. For instance, adding a small percentage of a more polar solvent like methanol or ethanol to a less polar solvent can significantly improve solubility.

  • Initial Solubility Test: Before proceeding with the full assay, perform a small-scale solubility test with a range of solvents to determine the most effective one for your specific this compound sample.

Q2: I am observing inconsistent or low antioxidant activity in my DPPH/ABTS/FRAP assay. What are the possible causes and solutions?

A2: Several factors can contribute to inconsistent or low readings in antioxidant assays. Consider the following troubleshooting steps:

  • Solvent Interference: The solvent itself can sometimes react with the assay reagents, leading to inaccurate results. Always run a blank with the solvent alone to check for any background absorbance.

  • pH of the Medium: The antioxidant capacity of flavonoids can be pH-dependent.[1][2][3] Ensure the pH of your reaction mixture is optimal for the specific assay being performed and for the stability of this compound. For instance, the FRAP assay is conducted under acidic conditions (pH 3.6).[4]

  • This compound Stability: this compound may degrade in certain solvents or under specific pH conditions, leading to a loss of antioxidant activity. It is advisable to prepare fresh solutions of this compound for each experiment and protect them from light and high temperatures.

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for the assay you are performing (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP).

  • Reaction Time: The reaction kinetics of antioxidant assays can vary depending on the antioxidant and the solvent used. Ensure you are following the recommended incubation times for your specific protocol.

Q3: I am seeing a color change in my control (reagent + solvent without this compound). What does this indicate?

A3: A color change in the control indicates that your solvent may be interacting with the assay reagent. Some organic solvents can have reducing or oxidizing properties that interfere with the assay. To resolve this, try a different solvent of higher purity or one that is known to be inert in the specific assay you are using. Always subtract the absorbance of the blank (solvent + reagent) from your sample readings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound antioxidant assays?

A1: While there is limited specific data on the solubility of this compound from Orchidaceae, a general approach for flavonoids can be adopted. The optimal solvent depends on the specific antioxidant assay being used and the polarity of the this compound molecule.[5][6] Commonly used solvents for flavonoid antioxidant assays include:

  • Methanol: A polar solvent effective for extracting a wide range of flavonoids.[5]

  • Ethanol: Another polar solvent, often preferred due to its lower toxicity compared to methanol.[6]

  • Acetone: A solvent of intermediate polarity that can be effective for certain flavonoids.[5]

  • Water: While this compound's solubility in water may be limited, aqueous mixtures of the above solvents (e.g., 80% methanol) are often used.[6]

It is highly recommended to perform preliminary solubility tests with your specific this compound sample to determine the most suitable solvent.

Q2: How does the choice of solvent affect the results of different antioxidant assays (DPPH, ABTS, FRAP)?

A2: The solvent can influence the reaction kinetics and the measured antioxidant capacity. The polarity of the solvent can affect the ability of the antioxidant to donate a hydrogen atom or an electron.[7] For instance, some studies have shown that the antioxidant activity of flavonoids in the DPPH assay can be higher in less polar solvents, while the opposite may be true for the ABTS assay. The FRAP assay is typically performed in an aqueous buffer system.

Q3: Can this compound interfere with common laboratory assays?

A3: Yes, flavonoids, in general, have been reported to interfere with certain biochemical assays. For example, they can interfere with protein quantification assays like the BCA assay due to their reducing properties.[1][2][8] It is important to be aware of potential interferences and to run appropriate controls.

Q4: Is there a difference between "this compound" the antioxidant and "this compound" the protein?

A4: Yes, it is crucial to distinguish between two different molecules that share the name "this compound". The focus of this guide is This compound, the antioxidant compound isolated from Orchidaceae species .[9] There is also a genetically engineered protein named This compound, which is a fluorophore-friendly streptavidin . These are distinct molecules with different properties and applications. Ensure you are working with the correct compound for your antioxidant studies.

Data Presentation

The following tables summarize quantitative data on the effect of different solvents on the extraction and antioxidant activity of flavonoids from various plant sources, which can serve as a general guide for optimizing your this compound assays.

Table 1: Effect of Solvent on Total Flavonoid Content (TFC) and Total Phenolic Content (TPC)

Plant SourceSolventTFC (mg QE/g extract)TPC (mg GAE/g extract)Reference
Green Pea80% Ethanol-1045.92 ± 21.30[5]
Mung Bean80% Acetone77.38 ± 0.80-[5]
Black Gram80% Ethanol342.21 ± 3.05-[5]
Scutellaria baicalensis70% Aqueous Ethanol40.11 ± 1.3166.03 ± 0.44[10]
Cadaba rotundifolia80% Methanol0.51 ± 0.0310.46 ± 1.25[6][11]
Malus pumilus70% Aqueous Ethanol18.88 ± 0.0765.64 ± 0.13[4]

QE: Quercetin Equivalents; GAE: Gallic Acid Equivalents

Table 2: Effect of Solvent on Antioxidant Activity (DPPH, ABTS, and FRAP Assays)

Plant SourceAssaySolventAntioxidant ActivityReference
Green PeaFRAP80% Ethanol89.60 ± 0.80 µg AAE/mL[5]
Mung BeanDPPH80% Ethanol27.67 ± 1.53 % inhibition[5]
Scutellaria baicalensisDPPH IC50 (mg/mL)70% Aqueous Ethanol0.35 ± 0.01[10]
Scutellaria baicalensisABTS IC50 (mg/mL)70% Aqueous Ethanol0.29 ± 0.01[10]
Cadaba rotundifoliaDPPH80% MethanolHighest scavenging activity[6][11]
Cadaba rotundifoliaFRAP80% MethanolHighest reducing power[6][11]
Green Coffee BeansDPPHEthanol94.22 ± 0.45 %[7]
Green Coffee BeansABTSEthanol-[7]
Green Coffee BeansFRAPAqueous-[7]
Kaempferia rotundaFRAP (µmol TE/g DW)Water-Ethanol-Acetone2.9120[12]
Kaempferia rotundaABTS (µmol TE/g DW)Water-Acetone10.4456[12]

AAE: Ascorbic Acid Equivalents; IC50: Half-maximal inhibitory concentration; TE: Trolox Equivalents; DW: Dry Weight

Experimental Protocols

Below are detailed methodologies for the three key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent (e.g., methanol or ethanol). Store in a dark, cool place.

  • Sample Preparation:

    • Dissolve the this compound sample in the chosen solvent to prepare a stock solution.

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the DPPH working solution.

    • Add an equal volume of the different concentrations of the this compound sample or standard (e.g., Trolox, Ascorbic Acid).

    • For the blank, add the same volume of the solvent used for the sample instead of the antioxidant solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each solution at the characteristic wavelength of DPPH, which is typically around 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.

Methodology:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound and a series of dilutions in the chosen solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, add a small volume (e.g., 10 µL) of the this compound sample or standard (e.g., Trolox).

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add a small volume of the this compound sample or standard (e.g., FeSO₄) to a microplate well or cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample Solvent Solvent Selection (Methanol, Ethanol, Acetone, etc.) This compound->Solvent Dissolution DPPH DPPH Assay Solvent->DPPH ABTS ABTS Assay Solvent->ABTS FRAP FRAP Assay Solvent->FRAP DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition or Ferric Reducing Power Absorbance->Calculation Results Results Interpretation Calculation->Results

Caption: Experimental workflow for this compound antioxidant assays.

signaling_pathway cluster_cell Cellular Environment cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway ROS Reactive Oxygen Species (ROS) PI3K PI3K ROS->PI3K Inhibits MAPK MAPK (e.g., ERK, JNK, p38) ROS->MAPK Activates This compound This compound This compound->ROS Scavenges This compound->PI3K Activates This compound->MAPK Modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Antioxidant Defense Akt->Cell_Survival Promotes MAPK->Cell_Survival Regulates Inflammation Inflammation MAPK->Inflammation Promotes

References

Technical Support Center: Flavidin Antioxidant Capacity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavidin antioxidant capacity measurement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common assays used to measure the antioxidant capacity of this compound?

A1: The antioxidant capacity of this compound, a potent antioxidant isolated from Orchidaceae species, is typically evaluated using several in vitro model systems.[1] These assays are based on different mechanisms, primarily single electron transfer (SET) and hydrogen atom transfer (HAT).[2][3] Commonly employed methods include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Phosphomolybdenum Assay: This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, forming a green phosphate/Mo(V) complex.

  • Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay assesses the ability of an antioxidant to neutralize hydrogen peroxide, a non-radical reactive oxygen species.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS radical: This assay measures the capacity of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). The results are often expressed as Trolox equivalents.

Q2: My antioxidant capacity readings for this compound are inconsistent. What could be the cause?

A2: Inconsistent results in this compound antioxidant capacity measurements can stem from several factors. One of the primary sources of variability is the presence of interfering substances in your sample matrix. It is also crucial to ensure the stability of reagents and precise control of experimental conditions. For instance, the ABTS radical used in the TEAC assay needs to be freshly prepared and its stability can be a concern.[2]

Q3: Can components of my sample matrix interfere with the assay?

A3: Yes, various components in your sample matrix can interfere with antioxidant capacity measurements, leading to either an overestimation or underestimation of this compound's activity. Key interfering substances include:

  • Proteins: Proteins, such as bovine serum albumin (BSA), can bind to flavonoids, masking their antioxidant capacity.[2][4] This interaction can lead to an underestimation of the true antioxidant potential.

  • Reducing Sugars: Sugars with reducing properties can react with the assay reagents (e.g., Folin-Ciocalteu reagent, though not a direct measure of antioxidant capacity, it is often used alongside and is susceptible to this interference), leading to an overestimation of the total antioxidant capacity.[5]

  • Metal Ions: Transition metal ions like iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can form complexes with flavonoids.[6][7][8][9][10] This complexation can either enhance or inhibit the antioxidant activity, or in some cases, promote pro-oxidant effects.[7]

  • Other Antioxidants: If your sample contains other antioxidant compounds besides this compound, the assay will measure the total antioxidant capacity of the mixture, not just that of this compound.

Troubleshooting Guides

Issue 1: Lower than expected antioxidant capacity values.

Possible Cause:

  • Protein Interference: this compound may be binding to proteins in your sample, such as albumin, which masks its antioxidant functional groups.[2][4]

  • Incorrect pH: The pH of the reaction mixture can significantly influence the antioxidant activity of flavonoids. Deprotonation of hydroxyl groups at higher pH can increase antioxidant capacity, so an inappropriate pH may lead to lower readings.

Troubleshooting Steps:

  • Protein Removal: If your sample contains proteins, consider a protein precipitation step using acetone or another suitable organic solvent before performing the assay.

  • pH Optimization: Ensure the pH of your assay buffer is optimal for the specific assay and for this compound. For flavonoids, antioxidant activity often increases with pH due to the deprotonation of hydroxyl groups.[11]

  • Check Reagent Concentration and Stability: Verify the concentration and stability of your assay reagents, particularly the radical solutions (DPPH, ABTS•⁺), as their degradation can lead to inaccurate results.

Issue 2: Higher than expected antioxidant capacity values.

Possible Cause:

  • Presence of Reducing Agents: Contaminants such as reducing sugars or other non-flavonoid antioxidants in your sample can react with the assay reagents, leading to an artificially high reading.

  • Spectroscopic Interference: Colored compounds in your sample extract may absorb light at the same wavelength as the assay's chromophore, leading to inaccurate absorbance readings.

Troubleshooting Steps:

  • Sample Blank: Run a sample blank containing the sample extract without the assay reagent to correct for background absorbance.

  • Purification of this compound: If possible, purify your this compound sample to remove other interfering compounds.

  • Wavelength Selection: For the ABTS assay, measuring absorbance at 734 nm is recommended as it minimizes interference from colored compounds.[5]

Quantitative Data on Interference

The following tables summarize quantitative data on the interference of common substances with flavonoid antioxidant capacity assays. While this data is not specific to this compound, it provides valuable insights into potential interferences for structurally similar flavonoids.

Table 1: Effect of Bovine Serum Albumin (BSA) on the Antioxidant Capacity of Various Flavonoids (TEAC Values)

FlavonoidTEAC Value (without BSA)TEAC Value (with BSA)% Decrease in Antioxidant Capacity
Myricetin4.692.1155.0%
Quercetin4.122.0151.2%
Kaempferol2.151.2342.8%
Morin2.541.5240.2%
Galangin1.891.1738.1%
Catechin2.401.5635.0%

Data adapted from a study on the masking effect of BSA on flavonoid antioxidant capacity. The exact this compound values may vary.[2]

Table 2: Effect of pH on the Antioxidant Capacity of Palm Polyphenols (DPPH Assay)

pHTotal Phenolic Content (mg GAE/g)DPPH Radical Scavenging Activity (IC₅₀ µg/mL)
3.535.7191.81
4.548.4693.33
5.575.49127.39
6.563.67106.95

Data from a study on palm polyphenols, demonstrating the influence of pH on antioxidant activity. Optimal pH can vary for different flavonoids and assays.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound samples in a suitable solvent (e.g., methanol) to obtain a range of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the this compound sample solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a blank (methanol).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Phosphomolybdenum Assay
  • Reagent Solution: Prepare a reagent solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Assay Procedure:

    • Mix 0.3 mL of the sample solution with 3.0 mL of the reagent solution.

    • Incubate the mixture at 95°C for 90 minutes.

    • After cooling to room temperature, measure the absorbance at 695 nm against a blank.

  • Standard Curve: Use ascorbic acid or Trolox to generate a standard curve for quantification.

Hydrogen Peroxide Scavenging Assay
  • Reagent Preparation: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

  • Assay Procedure:

    • Add 0.6 mL of the H₂O₂ solution to 1.0 mL of the this compound sample solution.

    • Measure the absorbance of the H₂O₂ at 230 nm after 10 minutes against a blank solution (phosphate buffer without H₂O₂).

  • Calculation: The percentage of H₂O₂ scavenged is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of H₂O₂ alone, and A_sample is the absorbance in the presence of the sample.

TEAC/ABTS Assay
  • ABTS Radical Cation (ABTS•⁺) Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Assay Procedure:

    • Dilute the ABTS•⁺ solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the this compound sample solution.

    • After 6 minutes, measure the absorbance at 734 nm.

  • Standard Curve: A standard curve is prepared using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Logical Workflow for Troubleshooting Interference

Interference_Troubleshooting start Inaccurate Antioxidant Capacity Reading check_blank Run Sample Blank start->check_blank is_interference Interference Still Suspected? check_blank->is_interference Correct for Background high_reading Higher than Expected Value is_interference->high_reading Yes low_reading Lower than Expected Value is_interference->low_reading Yes end Accurate Measurement is_interference->end No reducing_agents Test for Reducing Sugars high_reading->reducing_agents protein_binding Protein Precipitation low_reading->protein_binding metal_chelation Consider Metal Chelating Agents low_reading->metal_chelation purify Purify Sample reducing_agents->purify protein_binding->purify metal_chelation->purify purify->end TEAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix_reagents Mix ABTS and Potassium Persulfate (1:1) prep_abts->mix_reagents prep_persulfate Prepare 2.45 mM Potassium Persulfate prep_persulfate->mix_reagents incubate Incubate in Dark (12-16 hours) mix_reagents->incubate dilute_abts Dilute ABTS•⁺ to Absorbance 0.70 incubate->dilute_abts add_sample Add this compound Sample dilute_abts->add_sample incubate_reaction Incubate (6 minutes) add_sample->incubate_reaction measure_abs Measure Absorbance at 734 nm incubate_reaction->measure_abs calculate_teac Calculate TEAC Value measure_abs->calculate_teac std_curve Prepare Trolox Standard Curve std_curve->calculate_teac Protein_Interference This compound This compound Complex This compound-Protein Complex This compound->Complex AssayReagent Assay Reagent (e.g., ABTS•⁺) This compound->AssayReagent Antioxidant Activity Protein Protein (e.g., Albumin) Protein->Complex NoReaction Reduced Reaction Complex->NoReaction Masked Functional Groups ReducedReagent Reduced Reagent (Color Change) AssayReagent->ReducedReagent NoReaction->AssayReagent Inhibited Reaction

References

Validation & Comparative

A Comparative Guide to Biotin-Binding Proteins: Avidin vs. Neutravidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the avidin-biotin system is a cornerstone of many critical assays. However, the choice of the biotin-binding protein can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of avidin and its derivative, neutravidin, to inform the selection process for various research applications.

It is important to note that the term "Flavidin" primarily refers to a chemical compound with antioxidant properties and is not a recognized biotin-binding protein in the broader scientific literature. While a lysine-free streptavidin mutant has been mentioned in a similar context, comprehensive comparative data is not available. Therefore, this guide will focus on the two well-established proteins: avidin and neutravidin.

Core Properties: A Head-to-Head Comparison

Avidin, a glycoprotein from egg white, and neutravidin, its deglycosylated and charge-neutralized counterpart, share the same fundamental ability to bind biotin with extremely high affinity. However, their differing physicochemical properties lead to significant performance differences, particularly concerning non-specific binding.

FeatureAvidinNeutravidin
Source Chicken Egg WhiteChemically modified Avidin
Molecular Weight ~67-68 kDa[1]~60 kDa[1][2]
Glycosylation YesNo[2][3]
Isoelectric Point (pI) ~10.5[1]~6.3[1][2]
Biotin Binding Sites 44
Biotin Affinity (Kd) ~10-15 M[1][2]~10-15 M[2][4]
Non-specific Binding High[3]Low[4][5][6]

Performance in Practice: The Impact of Non-Specific Binding

The key differentiator between avidin and neutravidin is the level of non-specific binding. Avidin's carbohydrate moieties and high isoelectric point cause it to adhere to negatively charged surfaces and molecules, such as cell membranes and nucleic acids, leading to high background signals in sensitive assays.[3][7] Neutravidin, lacking these features, exhibits minimal non-specific binding, resulting in a significantly improved signal-to-noise ratio.[5][8]

Experimental evidence supports this distinction. A study on siRNA delivery demonstrated that avidin-based complexes aggregated in the presence of serum proteins, a sign of non-specific interaction, while neutravidin complexes remained stable and effective.[3]

Experimental Protocols: Methodologies for Key Applications

The choice between avidin and neutravidin directly influences standard laboratory protocols. The following are generalized methods for common immunoassays.

Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol utilizes the high affinity of the avidin/neutravidin-biotin interaction for signal amplification.

  • Plate Coating: A capture antibody specific to the target antigen is immobilized on a 96-well plate.

  • Blocking: Non-specific binding sites on the plate are blocked using a protein solution like bovine serum albumin (BSA).

  • Sample Incubation: The sample containing the antigen is added and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific to the antigen, is added.

  • Enzyme Conjugate: An enzyme-conjugated avidin or neutravidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.

  • Analysis: The absorbance is read on a plate reader to quantify the antigen.

Immunohistochemistry (IHC) - Avidin-Biotin Complex (ABC) Method

This technique is used to visualize the localization of antigens in tissue sections.

  • Tissue Preparation: The tissue sample is fixed, embedded in paraffin, and sectioned.

  • Antigen Retrieval: The antigenicity of the target protein is restored, often through heat-induced epitope retrieval.

  • Blocking: Endogenous enzyme activity is quenched, and non-specific binding is blocked with serum.

  • Primary Antibody: The primary antibody specific to the target antigen is applied.

  • Biotinylated Secondary Antibody: A secondary antibody that binds to the primary antibody and is conjugated to biotin is added.

  • Avidin-Biotin Complex (ABC) Reagent: A pre-formed complex of avidin/neutravidin and a biotinylated enzyme (like HRP) is added. The multiple biotin-binding sites on the avidin/neutravidin molecule allow for the formation of a large, signal-amplifying complex.

  • Chromogen: A substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The tissue is counterstained to visualize cellular structures and mounted for microscopy.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed.

ELISA_Workflow cluster_capture Capture cluster_detection Detection cluster_signal Signal Generation Capture_Antibody 1. Immobilized Capture Antibody Antigen 2. Antigen Binding Capture_Antibody->Antigen Biotinylated_Antibody 3. Biotinylated Detection Antibody Antigen->Biotinylated_Antibody Neutravidin_Enzyme 4. Neutravidin-Enzyme Conjugate Biotinylated_Antibody->Neutravidin_Enzyme Substrate 5. Substrate Neutravidin_Enzyme->Substrate Colorimetric_Signal 6. Colorimetric Signal Substrate->Colorimetric_Signal

Caption: Workflow of a sandwich ELISA utilizing the neutravidin-biotin system for signal amplification.

Avidin_vs_Neutravidin cluster_avidin Avidin cluster_neutravidin Neutravidin Avidin_node Glycosylated pI ~10.5 High Non-specific Binding Neutravidin_node Deglycosylated pI ~6.3 Low Non-specific Binding

Caption: Key distinguishing properties of Avidin and Neutravidin that influence their performance in immunoassays.

Conclusion and Recommendation

For the majority of applications in research and drug development, neutravidin is the recommended choice over avidin . Its low non-specific binding properties lead to more reliable and sensitive results in assays such as ELISA, IHC, and flow cytometry. While avidin may be a more economical option, the potential for high background and false positives often outweighs the cost savings, particularly in quantitative and diagnostic applications. The selection of the appropriate biotin-binding protein is a critical step in experimental design, and understanding the fundamental differences between avidin and neutravidin is key to achieving accurate and reproducible data.

References

A Comparative Guide to Flavidin-based Immunoassay and Traditional ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This guide provides a detailed comparison of a novel Flavidin-based Fluorescent Immunoassay (this compound-FIA) and the well-established Enzyme-Linked Immunosorbent Assay (ELISA). We present a comprehensive overview of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison: this compound-FIA vs. ELISA

The choice of an immunoassay platform is often dictated by the specific requirements of the study, including the need for high sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the this compound-FIA compared to a traditional ELISA.

Performance MetricThis compound-FIAStandard ELISAKey Advantage
Sensitivity (LOD) 0.5 pg/mL5-10 pg/mLThis compound-FIA
Specificity >99%>98%Comparable
Precision (CV%) < 5%< 10%This compound-FIA
Dynamic Range 4-5 logs2-3 logsThis compound-FIA
Time to Result 1.5 hours4-6 hoursThis compound-FIA
Multiplexing Capability Potential for multiplexingLimitedThis compound-FIA

As the data indicates, the this compound-FIA platform demonstrates superior performance in several key areas. Its enhanced sensitivity and lower limit of detection (LOD) make it particularly suitable for the quantification of low-abundance biomarkers.[1] The broader dynamic range of the this compound-FIA reduces the need for multiple sample dilutions, streamlining the experimental workflow. Furthermore, the significantly shorter time to result can accelerate research timelines. While both assays offer high specificity, the improved precision of the this compound-FIA ensures greater reproducibility of results.[2]

Experimental Protocols

Below are detailed protocols for the detection of a hypothetical "Analyte X" using both the this compound-FIA and a standard sandwich ELISA.

This compound-FIA Protocol (for Analyte X)

This protocol outlines the steps for a one-step fluorescent immunoassay.

Materials:

  • This compound-FIA microplate pre-coated with anti-Analyte X capture antibody

  • Biotinylated anti-Analyte X detection antibody

  • Streptavidin-Flavidin conjugate

  • Wash Buffer

  • Assay Buffer

  • Analyte X standards and samples

  • Microplate reader with fluorescence detection

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the Analyte X standard in Assay Buffer. Dilute samples as required.

  • Reaction Setup: Add 50 µL of standard or sample to each well of the microplate.

  • Reagent Addition: Add 50 µL of a pre-mixed solution containing the biotinylated detection antibody and Streptavidin-Flavidin conjugate to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker.

  • Washing: Wash the plate 4 times with 300 µL of Wash Buffer per well.

  • Signal Detection: Read the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the concentration of the standards. Calculate the concentration of Analyte X in the samples from the standard curve.

Standard ELISA Protocol (for Analyte X)

This protocol describes a typical sandwich ELISA procedure.

Materials:

  • Microplate coated with anti-Analyte X capture antibody

  • Biotinylated anti-Analyte X detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer

  • Assay Buffer

  • Analyte X standards and samples

  • Microplate reader with absorbance detection

Procedure:

  • Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C. (This step is often pre-done in commercial kits).

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add 50 µL of Stop Solution to each well.

  • Signal Detection: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of Analyte X in the samples.

Visualizing the Workflows and Pathways

To better illustrate the experimental processes and a relevant biological context, the following diagrams have been generated.

Flavidin_FIA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents add_sample Add Sample to Well prep_reagents->add_sample prep_samples Prepare Samples & Standards prep_samples->add_sample add_reagents Add Detection Mix (Biotin-Ab + Strep-Flavidin) add_sample->add_reagents incubate Incubate 1 hour add_reagents->incubate wash Wash Plate (4x) incubate->wash read Read Fluorescence wash->read std_curve Generate Standard Curve read->std_curve calculate Calculate Concentrations std_curve->calculate

This compound-FIA Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents add_sample Add Sample (Incubate 2h) prep_reagents->add_sample prep_samples Prepare Samples & Standards prep_samples->add_sample wash1 Wash add_sample->wash1 add_detect_ab Add Detection Ab (Incubate 1h) wash1->add_detect_ab wash2 Wash add_detect_ab->wash2 add_enzyme Add Strep-HRP (Incubate 30min) wash2->add_enzyme wash3 Wash add_enzyme->wash3 add_substrate Add TMB Substrate (Incubate 15-30min) wash3->add_substrate add_stop Add Stop Solution add_substrate->add_stop read Read Absorbance add_stop->read std_curve Generate Standard Curve read->std_curve calculate Calculate Concentrations std_curve->calculate

Standard ELISA Experimental Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 ligand Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 analyteX Analyte X (Transcription Factor) kinase2->analyteX gene Target Gene analyteX->gene translocates response Cellular Response gene->response

Hypothetical Signaling Pathway for Analyte X

Conclusion

The validation of immunoassays is a critical step to ensure the reliability and reproducibility of experimental results.[3] The this compound-FIA technology represents a significant advancement over traditional ELISA, offering higher sensitivity, a wider dynamic range, and a faster workflow. These features make it an excellent choice for demanding research applications, particularly in biomarker discovery and validation. However, ELISA remains a robust and cost-effective method for many routine applications. The choice between these two platforms should be guided by the specific needs of the experiment, including the required sensitivity, sample throughput, and budget.

References

A Comparative Guide to the Cross-Reactivity of Flavidin Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The streptavidin-biotin interaction is a cornerstone of modern bioassays, prized for its high affinity and specificity. However, non-specific binding and cross-reactivity of streptavidin conjugates can be a significant source of experimental noise and inaccurate results. Flavidin, a fluorophore-friendly engineered streptavidin, offers enhanced brightness and stability in fluorescence-based applications. This guide provides a comparative overview of the potential cross-reactivity of this compound conjugates, benchmarked against other common biotin-binding proteins, and furnishes detailed protocols for researchers to assess cross-reactivity in their own experimental systems.

Understanding Cross-Reactivity in Biotin-Binding Assays

In the context of this compound and other streptavidin-based reagents, cross-reactivity refers to the binding of the conjugate to molecules other than the intended biotinylated target. This can lead to false-positive signals and a reduced signal-to-noise ratio. The primary sources of such non-specific interactions include:

  • Electrostatic Interactions: The surface charge of the biotin-binding protein can lead to non-specific binding with charged molecules and surfaces in the assay.

  • Off-Target Binding Motifs: Some proteins contain amino acid sequences that can mimic natural binding sites for other molecules.

  • Endogenous Biotin: The presence of naturally biotinylated proteins in biological samples can lead to competition and non-specific signals.

Comparison of Biotin-Binding Proteins

This compound's engineered properties aim to minimize some of the known drawbacks of its predecessors. Here is a comparative summary of this compound and its common alternatives:

FeatureThis compoundStandard StreptavidinAvidinNeutrAvidin
Source Engineered Streptomyces avidiniiStreptomyces avidiniiChicken Egg WhiteDeglycosylated Avidin
Isoelectric Point (pI) Near-neutralNear-neutral~10.5 (highly basic)Near-neutral (~6.3)
Glycosylation NoNoYesNo
Primary Cause of Non-Specific Binding Potentially the RYD sequenceRYD sequence mimicking RGD binding motif[1]High positive charge and glycosylation[2][3]Reduced compared to Avidin
Biotin Binding Affinity (Kd) ~10⁻¹⁴ M (unaltered from streptavidin)[4]~10⁻¹⁴ M[4][5]~10⁻¹⁵ M (for free biotin)[4][6]High
Suitability for Fluorescence Assays Optimized for high brightness and stabilityStandardCan have higher backgroundGood alternative to streptavidin

Key Takeaway: this compound, as an engineered form of streptavidin, is expected to have a low level of non-specific binding, similar to or better than standard streptavidin and NeutrAvidin. Its primary advantage lies in its enhanced fluorescence properties. Avidin is generally not recommended for sensitive assays where non-specific binding is a concern due to its high pI and glycosylation.[2][3]

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound conjugates, a well-designed experimental protocol is essential. The following outlines a competitive ELISA-based approach.

Objective:

To determine the extent of non-specific binding of a this compound conjugate to a panel of potentially cross-reactive molecules.

Materials:
  • This compound conjugated to a reporter molecule (e.g., HRP, or a fluorophore).

  • Biotinylated target molecule (positive control).

  • A panel of potential cross-reactive, non-biotinylated proteins or molecules (e.g., BSA, casein, fibronectin, and molecules structurally similar to biotin).

  • ELISA plates.

  • Coating, blocking, and wash buffers.

  • Substrate for the reporter molecule.

  • Plate reader.

Experimental Workflow:

G cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Detection p1 Coat plate with potential cross-reactive molecules p2 Block non-specific binding sites p1->p2 i1 Add this compound conjugate to wells p2->i1 i2 Incubate to allow for binding i1->i2 d1 Wash to remove unbound conjugate i2->d1 d2 Add substrate for reporter molecule d1->d2 d3 Measure signal d2->d3

Caption: Workflow for assessing this compound conjugate cross-reactivity.

Detailed Protocol:
  • Plate Coating:

    • Coat the wells of a microtiter plate with 100 µL of the potential cross-reactive molecules (e.g., 1-10 µg/mL in coating buffer).

    • As a positive control, coat wells with the biotinylated target molecule.

    • As a negative control, use wells with blocking buffer only.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Incubation with this compound Conjugate:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the this compound conjugate, diluted in blocking buffer, to each well. The optimal concentration should be determined by titration.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer to remove any unbound conjugate.

    • Add 100 µL of the appropriate substrate to each well.

    • Incubate for the recommended time to allow for signal development.

    • Measure the signal using a plate reader at the appropriate wavelength.

Data Analysis:

The signal generated in the wells coated with the potential cross-reactive molecules is a measure of the non-specific binding. This can be expressed as a percentage of the signal from the positive control (biotinylated target).

% Cross-reactivity = (Signal from cross-reactant / Signal from biotinylated target) x 100

A lower percentage indicates lower cross-reactivity and higher specificity of the this compound conjugate.

Logical Relationship for Interpreting Results

G cluster_0 Experimental Outcome cluster_1 Interpretation cluster_2 Action A High Signal with Cross-Reactant C High Cross-Reactivity A->C B Low Signal with Cross-Reactant D Low Cross-Reactivity B->D E Optimize Assay (e.g., blocking, washing) C->E F Proceed with Assay D->F

Caption: Decision tree for interpreting cross-reactivity results.

Conclusion

This compound conjugates represent a significant advancement in fluorescence-based bioassays, offering superior brightness while maintaining the high-affinity biotin binding of streptavidin. While this compound is engineered to minimize non-specific interactions, it is crucial for researchers to empirically validate the cross-reactivity of these conjugates within their specific experimental setup. The protocols and comparative data presented in this guide provide a framework for making informed decisions about the use of this compound and for ensuring the accuracy and reliability of experimental results.

References

A Comparative Analysis of Flavidin Fluorescence Stability for Enhanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomedical research and drug development, the stability and brightness of fluorescent probes are paramount for generating high-quality, reproducible data. Flavidin, an engineered form of streptavidin, has emerged as a superior alternative to its wild-type counterpart for applications requiring fluorescent labeling. This guide provides a comparative analysis of the fluorescence stability of this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their studies.

Enhanced Brightness Through Reduced Quenching

This compound is a genetically modified streptavidin with a significantly reduced number of surface-exposed lysine residues. This "amine landscaping" is critical because lysine residues are the primary sites for conjugation with amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters. In wild-type streptavidin, the high density of lysine residues can lead to the conjugation of multiple fluorophores in close proximity, resulting in self-quenching and a subsequent decrease in fluorescence intensity. By minimizing the available lysine residues, this compound ensures a more controlled and optimized labeling stoichiometry, leading to a substantial increase in the brightness of the resulting conjugate.

Comparative Fluorescence Stability

While direct quantitative data on the photobleaching half-life of dye-labeled this compound is not extensively published in comparative studies, its fluorescence stability can be inferred from the properties of the conjugated dyes and the principles of fluorescence quenching. The primary advantage of this compound lies in its ability to maximize the fluorescence output of the conjugated dye by minimizing quenching.

For a comparative perspective, this guide considers two key factors: the protein scaffold (this compound vs. wild-type streptavidin) and the choice of fluorescent dye (e.g., Alexa Fluor vs. Cyanine dyes).

FeatureThis compound-Dye ConjugateWild-Type Streptavidin-Dye ConjugateAlexa Fluor Dyes (General)Cyanine (Cy) Dyes (General)
Relative Brightness HighModerate to Low (due to quenching)HighModerate to High
Photostability Dependent on the conjugated dyeDependent on the conjugated dyeHigh[1][2]Moderate
Quenching MinimizedProne to self-quenchingLess prone to aggregation-induced quenching[1]Can be prone to aggregation and quenching[1]
Key Advantage Maximized fluorescence output per dye moleculeReadily availableSuperior photostability and brightness[1][2]Established class of fluorescent dyes

Note: The photostability of the this compound conjugate is primarily determined by the intrinsic photostability of the chosen fluorescent dye. When conjugated with a highly photostable dye, such as a member of the Alexa Fluor family, the resulting this compound conjugate is expected to exhibit superior fluorescence stability compared to a similar conjugate with a less stable dye.

Experimental Protocols

To empirically determine and compare the fluorescence stability of this compound conjugates, a photobleaching experiment can be performed.

Experimental Protocol: Photobleaching Analysis of Immobilized Fluorescent-Labeled Proteins

Objective: To measure and compare the rate of photobleaching of a dye-labeled this compound-biotin conjugate to a dye-labeled wild-type streptavidin-biotin conjugate.

Materials:

  • Dye-labeled this compound

  • Dye-labeled wild-type streptavidin

  • Biotinylated molecules (e.g., biotinylated BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a suitable laser line for excitation, a sensitive camera (e.g., EMCCD or sCMOS), and image acquisition software.

Procedure:

  • Immobilization of Biotinylated Molecules:

    • Prepare a solution of biotinylated BSA in PBS at a concentration of 100 µg/mL.

    • Incubate the surface of a clean microscope slide with the biotinylated BSA solution for 1 hour at room temperature in a humidified chamber.

    • Wash the slide three times with PBS to remove any unbound biotinylated BSA.

  • Binding of Fluorescently Labeled Proteins:

    • Prepare solutions of dye-labeled this compound and dye-labeled wild-type streptavidin in PBS at a concentration of 10 µg/mL.

    • Incubate the biotinylated BSA-coated slide with the fluorescently labeled protein solutions for 30 minutes at room temperature in a humidified chamber, protected from light.

    • Wash the slide three times with PBS to remove any unbound fluorescent proteins.

    • Mount a coverslip onto the slide using a suitable mounting medium.

  • Image Acquisition and Photobleaching:

    • Place the slide on the stage of the fluorescence microscope.

    • Locate a region of interest with uniformly distributed fluorescence.

    • Set the microscope parameters for image acquisition. Use the same settings (laser power, exposure time, camera gain) for all samples to be compared.

    • Acquire an initial image (time point 0).

    • Continuously illuminate the region of interest with the excitation laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the intensity of the region of interest.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁₂) for each sample, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental and Biological Contexts

To better illustrate the experimental workflow and a relevant biological application, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_imaging Microscopy & Analysis Immobilize Biotin Immobilize Biotinylated BSA on Slide Bind Fluorophore Bind Dye-Labeled This compound/Streptavidin Immobilize Biotin->Bind Fluorophore Wash Wash Unbound Protein Bind Fluorophore->Wash Mount Mount Coverslip Wash->Mount Acquire Initial Acquire Initial Image (t=0) Mount->Acquire Initial Continuous Illumination Continuous Laser Illumination Acquire Initial->Continuous Illumination Time-Lapse Acquire Time-Lapse Images Continuous Illumination->Time-Lapse Analyze Intensity Analyze Fluorescence Intensity Decay Time-Lapse->Analyze Intensity Calculate Half-Life Calculate Photobleaching Half-Life (t½) Analyze Intensity->Calculate Half-Life

Photobleaching experiment workflow.

Signaling_Pathway cluster_cell_surface Cell Surface Immunoassay cluster_downstream Downstream Signaling Receptor EGFR Primary_Ab Biotinylated Anti-EGFR Antibody Receptor->Primary_Ab Binds to Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Flavidin_Fluor This compound-Fluorophore Conjugate Primary_Ab->Flavidin_Fluor Binds to Biotin Flavidin_Fluor->Dimerization Enables Detection & Quantification of Receptor Signaling Signal Transduction (e.g., MAPK, PI3K/AKT) Dimerization->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response

EGFR signaling detection using this compound.

Conclusion

This compound represents a significant advancement in fluorescent probe technology, offering researchers a tool to achieve brighter and more reliable signals in a variety of applications. Its key advantage lies in the reduction of fluorescence quenching, which directly translates to enhanced brightness. While the photostability of a this compound conjugate is ultimately governed by the choice of the fluorescent dye, the use of highly photostable dyes, such as those from the Alexa Fluor family, in conjunction with the this compound protein, provides a superior system for fluorescence-based assays. The provided experimental protocol offers a framework for researchers to quantitatively assess the fluorescence stability of their specific this compound-dye conjugates, enabling informed decisions for the design of robust and reproducible experiments.

References

Flavidin in the Landscape of Natural Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous search for potent, naturally derived antioxidants, Flavidin, a compound isolated from the Orchidaceae family, has emerged as a noteworthy candidate. This guide provides a comparative analysis of this compound against a panel of well-established natural antioxidants: Vitamin C, Vitamin E, Quercetin, and Resveratrol. The comparison focuses on their free-radical scavenging capabilities, supported by available experimental data, and delves into the cellular mechanisms underlying their antioxidant action. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of this compound's potential.

Quantitative Comparison of Antioxidant Activity

The capacity of an antioxidant to scavenge free radicals is a key indicator of its potency. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess this activity, with the half-maximal inhibitory concentration (IC50) value representing the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.

While direct IC50 values for this compound from the primary literature are not publicly available, a pivotal study by Jayaprakasha et al. (2004) provides a qualitative comparison. The study reported that this compound exhibited more potent radical scavenging activity than the synthetic antioxidant Butylated Hydroxyanisole (BHA) across all tested concentrations (5, 10, 20, and 40 ppm)[1][2]. Furthermore, in a β-carotene-linoleate model system, this compound demonstrated very high antioxidant activity (90.2%), nearly equivalent to that of BHA at a concentration of 50 ppm[1][2].

For a quantitative perspective, the following table summarizes the reported DPPH IC50 values for Vitamin C, Vitamin E, Quercetin, and Resveratrol from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

AntioxidantDPPH IC50 (µg/mL)Reference(s)
This compound Data not available-
Vitamin C 5.00 - 24.63[3]
Vitamin E ~42.86
Quercetin 9.9 - 19.17
Resveratrol 2.86 - ~131

Experimental Methodologies

To ensure a clear understanding of the data presented, this section outlines the protocols for two key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common, rapid, and simple method for evaluating the antioxidant capacity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution in methanol/ethanol mix Mix DPPH solution with antioxidant sample prep_dpph->mix prep_sample Prepare antioxidant sample at various concentrations prep_sample->mix incubate Incubate in the dark (typically 30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

DPPH Assay Workflow

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol. This solution has a deep violet color.

  • Sample Preparation: The antioxidant compound (e.g., this compound, Vitamin C) is prepared in a series of concentrations.

  • Reaction: The antioxidant solutions of varying concentrations are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (commonly 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. In the presence of an antioxidant, the DPPH radical is neutralized, leading to a loss of the violet color, which is observed as a decrease in absorbance.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Oxidative Stress Induction & Measurement cluster_analysis Data Analysis culture_cells Culture adherent cells (e.g., HepG2) to confluence in a 96-well plate load_probe Load cells with DCFH-DA probe culture_cells->load_probe add_antioxidant Incubate with antioxidant compound load_probe->add_antioxidant add_initiator Add free radical initiator (e.g., AAPH) add_antioxidant->add_initiator measure_fluorescence Measure fluorescence over time (excitation ~485 nm, emission ~538 nm) add_initiator->measure_fluorescence calculate_inhibition Calculate the inhibition of fluorescence by the antioxidant measure_fluorescence->calculate_inhibition determine_caa Determine CAA value calculate_inhibition->determine_caa

Cellular Antioxidant Activity (CAA) Assay Workflow

Protocol:

  • Cell Culture: Adherent cells, such as human liver cancer HepG2 cells, are cultured in a 96-well microplate until they form a confluent monolayer.

  • Probe Loading: The cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable, non-fluorescent probe.

  • Antioxidant Treatment: The cells are then treated with the antioxidant compound of interest at various concentrations.

  • Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.

  • Fluorescence Measurement: Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The antioxidant capacity of the compound is determined by its ability to inhibit the formation of DCF. The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Signaling Pathways in Antioxidant Action

Natural antioxidants, particularly flavonoids, exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

General Antioxidant Signaling Pathway for Flavonoids

Flavonoids can influence key signaling cascades that regulate the expression of endogenous antioxidant enzymes and other cytoprotective proteins.

Flavonoid_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response flavonoids Flavonoids (e.g., this compound, Quercetin) nrf2 Nrf2 Pathway flavonoids->nrf2 Activates mapk MAPK Pathway (e.g., JNK, p38) flavonoids->mapk Modulates pi3k_akt PI3K/Akt Pathway flavonoids->pi3k_akt Modulates antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) nrf2->antioxidant_enzymes inflammation Inhibition of Inflammatory Response mapk->inflammation cell_survival Promotion of Cell Survival pi3k_akt->cell_survival

Flavonoid-Modulated Signaling Pathways

Flavonoids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes. This leads to the increased expression of proteins like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's intrinsic antioxidant defenses.

Furthermore, flavonoids can modulate other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in regulating inflammation, cell survival, and apoptosis. By influencing these pathways, flavonoids can exert a multi-faceted protective effect against cellular damage.

Conclusion

This compound demonstrates significant promise as a natural antioxidant, with in vitro studies indicating a potency that surpasses the synthetic antioxidant BHA in certain assays[1][2]. While a direct quantitative comparison with other well-known natural antioxidants is currently limited by the lack of publicly available IC50 data for this compound, the existing qualitative evidence is compelling. In contrast, Vitamin C, Vitamin E, Quercetin, and Resveratrol have well-documented antioxidant capacities, with Quercetin and potent forms of Vitamin C and Resveratrol showing very strong free-radical scavenging activity.

The ability of flavonoids, including likely this compound, to not only directly neutralize free radicals but also to upregulate the body's own antioxidant defenses through the modulation of key signaling pathways like Nrf2, highlights their therapeutic potential. Further research, particularly studies that provide quantitative data on this compound's antioxidant activity and explore its effects on cellular signaling pathways in more detail, is warranted to fully elucidate its position within the arsenal of natural antioxidants. Such studies will be crucial for guiding its potential development as a novel agent for the prevention and treatment of oxidative stress-related pathologies.

References

Flavidin's Free Radical Scavenging Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the free radical scavenging activity of Flavidin against other well-established antioxidant compounds. The information is supported by available experimental data from in-vitro studies, offering valuable insights for researchers in the fields of pharmacology and drug development.

Comparative Analysis of Antioxidant Activity

The following table summarizes the free radical scavenging activity of this compound in relation to other common antioxidants. The data for the alternatives is presented as IC50 values (the concentration required to scavenge 50% of free radicals), a standard measure of antioxidant efficacy. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH Scavenging Activity (IC50)ABTS Scavenging Activity (IC50)Hydrogen Peroxide Scavenging Activity (IC50)
This compound More potent than BHA at 5, 10, 20, and 40 ppm[1][2]Data not availableEffective scavenging activity reported[1][2]
Vitamin C (Ascorbic Acid) ~5 - 15 µg/mL~10 - 20 µg/mL~20 - 50 µg/mL
Vitamin E (Trolox) ~10 - 50 µg/mL~5 - 15 µg/mLData not available
Quercetin ~2 - 10 µg/mL~1 - 5 µg/mLData not available
Butylated Hydroxyanisole (BHA) ~10 - 30 µg/mL~2 - 10 µg/mLData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and other antioxidants are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Preparation of test samples: The antioxidant compound (e.g., this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method for assessing antioxidant activity, applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction: The test sample is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at the characteristic wavelength (e.g., 734 nm).

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Value Determination: The IC50 value is calculated from the dose-response curve.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species.

Principle: Hydrogen peroxide itself is not a free radical, but it can generate the highly reactive hydroxyl radical (•OH) in the presence of metal ions. Antioxidants can scavenge H₂O₂ by donating electrons, thus preventing the formation of more harmful radicals. The remaining concentration of H₂O₂ is determined spectrophotometrically.

Procedure:

  • Preparation of H₂O₂ solution: A solution of hydrogen peroxide is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction: The test sample is mixed with the hydrogen peroxide solution.

  • Incubation: The mixture is incubated for a specific duration (e.g., 10 minutes).

  • Measurement: The absorbance of the hydrogen peroxide at a specific wavelength (e.g., 230 nm) is measured.

  • Calculation: The percentage of hydrogen peroxide scavenged is calculated using the formula: % Scavenged = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Value Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the antioxidant.

Mechanism of Action: Free Radical Scavenging

The primary mechanism by which antioxidants like this compound neutralize free radicals is through the donation of a hydrogen atom or an electron. This process stabilizes the highly reactive free radical, thereby preventing it from causing oxidative damage to cellular components such as DNA, proteins, and lipids.

Free_Radical_Scavenging FR Free Radical (e.g., R•) RH Stable Molecule FR->RH Becomes Stable AOH Antioxidant (e.g., this compound) AOH->FR Donates H• AO Antioxidant Radical (Stable) AOH->AO Forms a Stable Radical

Caption: General mechanism of free radical scavenging by an antioxidant.

References

comparative study of different Flavidin antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of a compound's antioxidant potential is a critical step in its evaluation. This guide provides a comparative study of different in vitro antioxidant assays utilized to characterize the antioxidant properties of Flavidin, a compound isolated from Orchidaceae species.[1][2] This document outlines the experimental data available, details the methodologies for key assays, and visualizes a potential signaling pathway through which this compound may exert its antioxidant effects.

Quantitative Data Summary

The antioxidant potency of this compound has been investigated using several established in vitro models.[1][2] The available quantitative and qualitative data from these assays are summarized in the table below for easy comparison. It is important to note that while multiple assays have been employed, specific quantitative values such as IC50 are not publicly available for all assays.

Antioxidant AssayThis compound PerformanceComparative StandardReference
β-Carotene-Linoleate Assay 90.2% antioxidant activity at 50 ppmAlmost equivalent to Butylated Hydroxyanisole (BHA) at 50 ppm[1][2]
DPPH Radical Scavenging Assay Showed more radical scavenging activity than BHA at 5, 10, 20, and 40 ppm concentrations.Butylated Hydroxyanisole (BHA)[1][2]
Phosphomolybdenum Assay Showed very good antioxidant capacity.Not specified[1][2]
Hydrogen Peroxide Scavenging Assay Showed effective hydrogen peroxide scavenging activity.Not specified[1][2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays used to evaluate this compound are provided below. These protocols are based on standard methods employed in the cited research.

β-Carotene-Linoleate Assay

This assay measures the ability of an antioxidant to inhibit the bleaching of β-carotene by linoleic acid free radicals.

Protocol:

  • A stock solution of β-carotene is prepared by dissolving β-carotene in chloroform.

  • An emulsion is prepared by adding linoleic acid and Tween 80 to the β-carotene solution.

  • The chloroform is removed by evaporation under a vacuum.

  • Oxygenated distilled water is added to the residue, and the mixture is vigorously shaken to form an emulsion.

  • Aliquots of the β-carotene-linoleate emulsion are mixed with the test sample (this compound) at various concentrations.

  • The absorbance of the mixture is measured at 470 nm immediately after mixing and after a set incubation period (e.g., 2 hours) at a specific temperature (e.g., 50°C).

  • The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its decolorization.

Protocol:

  • A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The test sample (this compound) is prepared in a series of concentrations.

  • The DPPH solution is mixed with the test sample solutions.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Phosphomolybdenum Assay

This method evaluates the total antioxidant capacity of a compound by measuring the reduction of Molybdenum (VI) to Molybdenum (V).

Protocol:

  • A reagent solution is prepared containing ammonium molybdate, sodium phosphate, and sulfuric acid.

  • The test sample (this compound) is mixed with the reagent solution.

  • The mixture is incubated at a high temperature (e.g., 95°C) for a specific duration (e.g., 90 minutes).

  • After cooling to room temperature, the absorbance of the green phosphomolybdenum complex is measured at 695 nm.

  • The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.

Hydrogen Peroxide Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

Protocol:

  • A solution of hydrogen peroxide is prepared in a phosphate buffer.

  • The test sample (this compound) is added to the hydrogen peroxide solution.

  • The absorbance of the mixture is measured at 230 nm after a certain incubation time (e.g., 10 minutes) against a blank solution containing the phosphate buffer without hydrogen peroxide.

  • The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the sample to that of the control (hydrogen peroxide solution without the sample).

Potential Signaling Pathway and Experimental Workflow

Flavonoids are known to exert their antioxidant effects through various mechanisms, including the modulation of cellular signaling pathways. One such critical pathway is the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response. While direct evidence for this compound's modulation of this pathway is not yet available, it represents a plausible mechanism of action for flavonoids.

Flavonoid_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3-Rbx1 Cul3-Rbx1 Nrf2->Cul3-Rbx1 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ub Ub->Proteasome Degradation This compound This compound This compound->Keap1 Inhibits ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes HO-1, NQO1, etc. ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Neutralizes

Caption: Potential mechanism of this compound via the Keap1-Nrf2 pathway.

The diagram above illustrates the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.

Experimental_Workflow Start Start SamplePrep Prepare this compound Solutions (various concentrations) Start->SamplePrep AssaySelection Select Antioxidant Assay SamplePrep->AssaySelection DPPH_Assay DPPH Radical Scavenging Assay AssaySelection->DPPH_Assay BCarotene_Assay β-Carotene-Linoleate Assay AssaySelection->BCarotene_Assay Phospho_Assay Phosphomolybdenum Assay AssaySelection->Phospho_Assay H2O2_Assay Hydrogen Peroxide Scavenging Assay AssaySelection->H2O2_Assay Incubation Incubation (specific time & temperature) DPPH_Assay->Incubation BCarotene_Assay->Incubation Phospho_Assay->Incubation H2O2_Assay->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement DataAnalysis Calculate % Inhibition or Antioxidant Capacity Measurement->DataAnalysis End End DataAnalysis->End

References

In Vivo Validation of Flavidin's Antioxidant Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of the antioxidant effects of Flavidin is not yet extensively documented in published literature, its structural classification as a phenanthrene derivative provides a strong basis for predicting its potential efficacy. Phenanthrenes, as a class, have demonstrated significant antioxidant properties in various studies. This guide provides a comparative overview of the anticipated in vivo antioxidant effects of this compound, drawing parallels with known data from structurally related phenanthrene and pyran compounds, and contrasting them with the well-established antioxidant, Vitamin C.

Comparative Analysis of Antioxidant Activity

To provide a clear comparison, the following table summarizes the in vivo antioxidant effects observed for phenanthrene derivatives and Vitamin C in a common animal model of oxidative stress induced by carbon tetrachloride (CCl4). This model is widely used to assess the protective effects of antioxidants against toxin-induced liver damage.

Antioxidant AgentAnimal ModelDosageKey Biomarkers of Oxidative StressAntioxidant Enzyme ActivityReference
Phenanthrene Derivatives (Hypothetical for this compound) Rat (CCl4-induced hepatotoxicity)50-100 mg/kg Malondialdehyde (MDA) Protein Carbonyl Content Superoxide Dismutase (SOD) Catalase (CAT) Glutathione Peroxidase (GPx)[1][2]
Vitamin C (Ascorbic Acid) Rat (CCl4-induced hepatotoxicity)100-200 mg/kg Malondialdehyde (MDA) 8-hydroxy-2'-deoxyguanosine (8-OHdG) Superoxide Dismutase (SOD) Catalase (CAT) Glutathione (GSH) levels[3]

Note: The data for phenanthrene derivatives is a composite representation based on published studies on various compounds within this class and serves as a predictive framework for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for inducing oxidative stress in an animal model and for the subsequent analysis of key oxidative stress markers.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats

This protocol outlines the induction of liver damage in rats, a common model to evaluate the protective effects of antioxidant compounds.

  • Animal Selection: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Grouping:

    • Group I (Control): Receives the vehicle (e.g., corn oil) only.

    • Group II (CCl4 Control): Receives a single intraperitoneal (i.p.) injection of CCl4 (1 ml/kg body weight) mixed with corn oil (1:1).

    • Group III (Test Compound): Receives the test compound (e.g., this compound, phenanthrene derivative, or Vitamin C) at a specified dose orally for 7 days prior to CCl4 administration.

    • Group IV (Positive Control): Receives a known antioxidant (e.g., Silymarin) at a specified dose orally for 7 days prior to CCl4 administration.

  • Induction of Oxidative Stress: On the 7th day, 1 hour after the final dose of the test compound, animals in Groups II, III, and IV are administered CCl4.

  • Sample Collection: 24 hours after CCl4 administration, animals are euthanized. Blood and liver tissues are collected for biochemical and histopathological analysis.

Measurement of Oxidative Stress Markers

The following assays are standard procedures for quantifying the extent of oxidative damage and the status of antioxidant defense systems in biological samples.

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Tissue homogenate is mixed with a solution of thiobarbituric acid (TBA).

    • The mixture is heated in a boiling water bath to facilitate the reaction between MDA and TBA, forming a pink-colored complex.

    • The absorbance of the resulting solution is measured spectrophotometrically at 532 nm.

    • MDA levels are expressed as nmol/mg of protein.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol.

    • The rate of pyrogallol auto-oxidation is measured by the increase in absorbance at 420 nm.

    • The SOD activity is calculated based on the percentage of inhibition of pyrogallol auto-oxidation and expressed as units/mg of protein.

  • Catalase (CAT) Activity Assay:

    • The assay measures the rate of decomposition of hydrogen peroxide (H2O2) by catalase.

    • The decrease in absorbance at 240 nm due to H2O2 decomposition is monitored.

    • Catalase activity is expressed as μmol of H2O2 consumed/min/mg of protein.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

G Experimental Workflow for In Vivo Antioxidant Validation cluster_0 Animal Preparation cluster_1 Treatment Regimen cluster_2 Sample Collection & Analysis acclimatization Acclimatization of Rats grouping Grouping of Animals (Control, CCl4, Test, Positive Control) acclimatization->grouping 1 week oral_dosing Oral Administration of Test Compounds grouping->oral_dosing 7 days ccl4_induction Intraperitoneal Injection of CCl4 oral_dosing->ccl4_induction 1 hour post-dosing sacrifice Euthanasia of Animals ccl4_induction->sacrifice 24 hours sample_collection Blood & Liver Tissue Collection sacrifice->sample_collection biochemical_analysis Biochemical Analysis (MDA, SOD, CAT) sample_collection->biochemical_analysis histopathology Histopathological Examination sample_collection->histopathology G Cellular Response to Oxidative Stress and Antioxidant Intervention ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellularDamage Induces AntioxidantEnzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) AntioxidantEnzymes->ROS Neutralizes This compound This compound (and other antioxidants) This compound->ROS Scavenges / Neutralizes This compound->AntioxidantEnzymes Upregulates

References

Safety Operating Guide

Navigating the Safe Handling of Novel Compounds: A General Protocol in the Absence of Specific Data for Flavidin

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: No specific Safety Data Sheet (SDS) for a compound explicitly named "Flavidin" has been identified. The following guidance is based on general best practices for handling chemicals with unknown hazards. It is imperative to obtain a substance-specific SDS from the manufacturer or supplier before any handling, storage, or disposal of this compound.

This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage a novel or undocumented compound, using "this compound" as a placeholder. The protocol emphasizes a conservative approach to personal protective equipment (PPE), operational procedures, and waste disposal to ensure the highest level of safety in the absence of specific hazard information.

Pre-Handling Risk Assessment: A Mandatory First Step

Before any laboratory work commences, a thorough risk assessment is crucial. This process should be documented and approved by the institution's Environmental Health and Safety (EHS) department. The primary goal is to identify potential hazards and implement appropriate control measures.

A general workflow for this risk assessment is as follows:

cluster_0 Risk Assessment for Unknown Chemical start Obtain Chemical and Associated Information sds_check Is a specific Safety Data Sheet (SDS) available for 'this compound'? start->sds_check sds_yes Follow all procedures outlined in the SDS. sds_check->sds_yes Yes sds_no Treat as a substance of unknown toxicity and hazard. sds_check->sds_no No hazard_assessment Conduct a comprehensive hazard assessment. (Consult EHS) sds_no->hazard_assessment ppe_selection Select Personal Protective Equipment (PPE) based on the principle of maximum precaution. hazard_assessment->ppe_selection handling_protocol Develop a detailed Standard Operating Procedure (SOP) for handling, storage, and transport. ppe_selection->handling_protocol disposal_plan Establish a waste disposal plan in consultation with EHS. handling_protocol->disposal_plan training Ensure all personnel are trained on the SOP and emergency procedures. disposal_plan->training proceed Proceed with experiment training->proceed

Caption: Risk assessment workflow for handling a chemical with unknown hazards.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the unknown nature of this compound, a comprehensive PPE strategy is required to protect against all potential routes of exposure. The following table summarizes the minimum recommended PPE.[1][2][3] It is essential to select equipment that is resistant to a broad range of chemicals.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[2]Protects against splashes, aerosols, and unforeseen reactions.
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).Provides a robust barrier against a wide range of potential chemical exposures.[2]
Body Protection A flame-resistant lab coat worn over full-body clothing (long pants and long-sleeved shirt).[4][5]Protects skin from splashes and contact. Flame-resistant material is a necessary precaution for unknown flammability.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[1]
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates. Use should be within a certified chemical fume hood.Protects against inhalation of unknown vapors, dusts, or aerosols.

The selection of appropriate PPE should follow a logical decision-making process:

cluster_1 PPE Selection for Unknown Chemical start Hazard Assessment Complete inhalation_risk Potential for aerosol, vapor, or dust generation? start->inhalation_risk respirator Mandatory: Use of a NIOSH-approved respirator within a chemical fume hood. inhalation_risk->respirator Yes no_respirator Continue with standard PPE. inhalation_risk->no_respirator No splash_risk Potential for splashes or sprays? respirator->splash_risk no_respirator->splash_risk face_shield Mandatory: Full-face shield over chemical splash goggles. splash_risk->face_shield Yes no_face_shield Continue with standard PPE. splash_risk->no_face_shield No skin_contact_risk Will the chemical be handled directly? face_shield->skin_contact_risk no_face_shield->skin_contact_risk double_glove Mandatory: Double-gloving with chemically resistant gloves. skin_contact_risk->double_glove Yes final_ppe Assemble full PPE ensemble: - Respirator (if required) - Face shield & goggles - Double gloves - Flame-resistant lab coat - Full clothing coverage - Chemical-resistant shoes double_glove->final_ppe cluster_2 Chemical Waste Disposal for Unknown Chemical start Waste Generated (Solid or Liquid) waste_container Place in a designated, compatible, and sealed hazardous waste container. start->waste_container label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Date waste_container->label_waste store_waste Store waste container in a secondary containment tray in a designated satellite accumulation area. label_waste->store_waste ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup and disposal. store_waste->ehs_contact disposal Waste disposed of by EHS-approved vendor. ehs_contact->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.